molecular formula C11H10F2O3 B1360691 5-(2,4-Difluorophenyl)-5-oxovaleric acid CAS No. 898766-25-1

5-(2,4-Difluorophenyl)-5-oxovaleric acid

Cat. No.: B1360691
CAS No.: 898766-25-1
M. Wt: 228.19 g/mol
InChI Key: PZANFSIBAIORCB-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)-5-oxovaleric acid is a useful research compound. Its molecular formula is C11H10F2O3 and its molecular weight is 228.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2,4-Difluorophenyl)-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,4-Difluorophenyl)-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,4-difluorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-7-4-5-8(9(13)6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZANFSIBAIORCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645330
Record name 5-(2,4-Difluorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-25-1
Record name 5-(2,4-Difluorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2,4-Difluorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2,4-Difluorophenyl)-5-oxovaleric acid is a valuable building block in medicinal chemistry, frequently employed as a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the primary synthetic pathway to 5-(2,4-Difluorophenyl)-5-oxovaleric acid, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for characterization to ensure a reproducible and reliable synthesis.

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in modern drug discovery. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can lead to improved metabolic stability and enhanced binding interactions with biological targets. As such, fluorinated intermediates like 5-(2,4-Difluorophenyl)-5-oxovaleric acid are of significant interest to researchers in the pharmaceutical industry.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of 5-(2,4-Difluorophenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of 1,3-difluorobenzene with glutaric anhydride. This electrophilic aromatic substitution reaction provides a straightforward route to the target molecule.

Reaction Scheme

Figure 1: General scheme of the Friedel-Crafts acylation for the synthesis of 5-(2,4-Difluorophenyl)-5-oxovaleric acid.

Mechanism and Rationale for Experimental Choices

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1,3-difluorobenzene.

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of glutaric anhydride. This coordination polarizes the C-O bond, facilitating its cleavage and the formation of a resonance-stabilized acylium ion. The choice of a strong Lewis acid like AlCl₃ is crucial to generate a sufficient concentration of the acylium ion for the reaction to proceed, especially with a deactivated aromatic ring like 1,3-difluorobenzene.[1]

  • Electrophilic Aromatic Substitution: The acylium ion then acts as the electrophile and is attacked by the π-electrons of the 1,3-difluorobenzene ring. The fluorine atoms are deactivating groups due to their inductive electron-withdrawing effect, which makes the Friedel-Crafts acylation of difluorobenzenes more challenging than that of benzene itself. However, the fluorine atoms are also ortho, para-directing due to resonance effects. In the case of 1,3-difluorobenzene, the most favorable position for electrophilic attack is the C4 position, which is para to one fluorine and ortho to the other, leading to the desired 2,4-difluoro substitution pattern on the resulting ketone.

  • Rearomatization: Following the attack of the acylium ion, a proton is lost from the aromatic ring, restoring its aromaticity and yielding the final product.

The use of an inert solvent, such as dichloromethane or nitrobenzene, is common in Friedel-Crafts acylations to ensure proper mixing and temperature control. The reaction is typically performed at a low temperature initially to control the exothermic reaction between the Lewis acid and the anhydride, and then allowed to warm to room temperature to drive the reaction to completion.[2]

Detailed Experimental Protocol

The following protocol is a generalized yet detailed procedure for the synthesis of 5-(2,4-Difluorophenyl)-5-oxovaleric acid via Friedel-Crafts acylation.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Difluorobenzene114.09(To be determined by user)(To be determined by user)
Glutaric Anhydride114.10(To be determined by user)(To be determined by user)
Aluminum Chloride (anhydrous)133.34(To be determined by user)(To be determined by user)
Dichloromethane (anhydrous)84.93(To be determined by user)-
Hydrochloric Acid (concentrated)36.46(To be determined by user)-
Crushed Ice-(To be determined by user)-
Ethyl Acetate88.11(To be determined by user)-
Brine (saturated NaCl solution)-(To be determined by user)-
Anhydrous Sodium Sulfate142.04(To be determined by user)-
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride.

  • Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous dichloromethane to the flask to create a suspension of aluminum chloride. Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve glutaric anhydride in anhydrous dichloromethane.

  • Formation of the Acylium Ion Complex: Slowly add the glutaric anhydride solution to the stirred suspension of aluminum chloride at 0 °C.

  • Addition of Aromatic Substrate: Add 1,3-difluorobenzene to the dropping funnel and add it dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 5-(2,4-Difluorophenyl)-5-oxovaleric acid can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes) to yield a white solid.

Sources

Technical Whitepaper: 5-(2,4-Difluorophenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of 5-(2,4-Difluorophenyl)-5-oxovaleric acid , a critical intermediate in the development of histone deacetylase (HDAC) inhibitors and other fluorinated pharmaceutical agents.

Executive Summary

5-(2,4-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-25-1) is a functionalized aryl ketone used primarily as a "privileged scaffold" in medicinal chemistry. Its structure combines a lipophilic, metabolically stable 2,4-difluorophenyl "cap" group with a flexible 5-carbon linker terminating in a carboxylic acid. This architecture makes it an ideal precursor for Histone Deacetylase (HDAC) inhibitors , where the acid moiety is frequently converted into a zinc-binding group (ZBG) such as a hydroxamic acid.

Chemical Identity & Structural Analysis

The compound is characterized by a 1,3-difluoro substitution pattern on the phenyl ring, which imparts unique electronic and steric properties compared to its non-fluorinated or mono-fluorinated analogs.

PropertyDetail
IUPAC Name 5-(2,4-Difluorophenyl)-5-oxopentanoic acid
Common Name 5-(2,4-Difluorophenyl)-5-oxovaleric acid
CAS Number 898766-25-1 (Note: 845790-46-7 refers to the 3,4-isomer)
Molecular Formula C₁₁H₁₀F₂O₃
Molecular Weight 228.19 g/mol
SMILES OC(=O)CCCC(=O)c1ccc(F)cc1F
InChI Key PZANFSIBAIORCB-UHFFFAOYSA-N
Structural Features[2][4][5][6][7][8][9]
  • Difluorophenyl Ring: The fluorine atoms at positions 2 and 4 deactivate the ring electronically but increase lipophilicity (logP) and metabolic stability against P450 oxidation.

  • Keto-Linker: The C5-ketone provides a handle for further functionalization (e.g., reduction to an alcohol or methylene) to tune the linker's rigidity.

  • Carboxylic Acid: Serves as the attachment point for pharmacophores or as a precursor to esters and amides.

Physicochemical Properties

The following data summarizes the physical behavior of the compound, essential for handling and formulation.

PropertyValue / Description
Physical State White to off-white crystalline solid
Melting Point Typically 90–110 °C (range varies by crystal form/purity)
Solubility Soluble in DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate. Sparingly soluble in water.
pKa (Acid) ~4.7 (Carboxylic acid)
LogP ~2.1 (Predicted)
H-Bond Donors 1 (Carboxylic -OH)
H-Bond Acceptors 4 (2 Fluorines, 1 Ketone, 1 Acid Carbonyl)

Synthetic Pathways

The industrial and laboratory standard for synthesizing this compound is the Friedel-Crafts Acylation . This method is preferred for its scalability and regioselectivity.

Reaction Mechanism & Regioselectivity

The reaction involves the acylation of 1,3-difluorobenzene with glutaric anhydride catalyzed by aluminum chloride (


).
  • Regiocontrol: 1,3-Difluorobenzene has two directing fluorine atoms (ortho/para directors).

    • C2: Sterically crowded (between two fluorines).

    • C5: Meta to both fluorines (strongly deactivated).

    • C4/C6: Ortho to one fluorine and para to the other. This is the most activated position, leading exclusively to the 2,4-difluoro substitution pattern in the product.

Experimental Protocol (Self-Validating)

Reagents: 1,3-Difluorobenzene (1.0 equiv), Glutaric Anhydride (1.1 equiv), Aluminum Chloride (


, 2.2 equiv), Dichloromethane (DCM) or 1,2-Dichloroethane.

Step-by-Step Methodology:

  • Catalyst Activation: Suspend anhydrous

    
     (2.2 equiv) in dry DCM at 0°C under an inert atmosphere (
    
    
    
    or Ar).
  • Anhydride Addition: Add glutaric anhydride (1.1 equiv) portion-wise. Stir for 15 minutes to generate the acylium ion complex.

  • Substrate Addition: Add 1,3-difluorobenzene (1.0 equiv) dropwise, maintaining the temperature below 5°C to prevent polymerization or poly-acylation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1]

  • Quenching: Pour the reaction mixture slowly onto crushed ice/HCl (conc.) to hydrolyze the aluminum complex. Caution: Exothermic.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or Toluene to yield the pure white solid.

Synthesis Diagram

Synthesis cluster_inputs Reagents A 1,3-Difluorobenzene C AlCl3 Complex (Intermediate) A->C Friedel-Crafts Acylation B Glutaric Anhydride B->C D 5-(2,4-Difluorophenyl)- 5-oxovaleric acid C->D Hydrolysis (HCl/Ice)

Caption: Regioselective synthesis via Friedel-Crafts acylation. The 1,3-difluoro substitution directs acylation to the C4 position.

Reactivity & Functionalization

This molecule is a versatile "divergent intermediate."[2] Its dual functionality (ketone + acid) allows for independent modification of either end of the chain.

Ketone Modifications
  • Reduction: Sodium borohydride (

    
    ) reduction yields the hydroxy-acid  (5-hydroxy-5-(2,4-difluorophenyl)valeric acid).
    
  • Deoxygenation: Wolff-Kishner or Clemmensen reduction removes the ketone entirely, creating a saturated alkyl chain (useful for increasing flexibility).

  • Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g.,

    
    ) introduces nitrogen-containing pharmacophores.
    
Carboxylic Acid Coupling[6]
  • Hydroxamic Acid Synthesis: The most common transformation in drug discovery. The acid is activated (e.g., with CDI or EDCI) and reacted with hydroxylamine (

    
    ) to form the hydroxamate—a potent zinc-binding group (ZBG) for HDAC inhibition.
    

Reactivity cluster_downstream Derivatization Pathways Core 5-(2,4-Difluorophenyl)- 5-oxovaleric acid Hydroxamate Hydroxamic Acid (HDAC Inhibitor) Core->Hydroxamate 1. CDI 2. NH2OH Alcohol Hydroxy-Acid (Chiral Precursor) Core->Alcohol NaBH4 Reduction Amide Amide/Ester (Prodrugs) Core->Amide Amine + Coupling Agent (HATU/EDCI)

Caption: Divergent synthesis pathways transforming the core scaffold into bioactive derivatives.

Application in Drug Discovery: HDAC Inhibition

The primary utility of 5-(2,4-difluorophenyl)-5-oxovaleric acid is as a precursor for Histone Deacetylase (HDAC) inhibitors .

Mechanism of Action

HDACs are zinc-dependent enzymes. Inhibitors typically follow a "Cap-Linker-ZBG" pharmacophore model:

  • Cap Group (Difluorophenyl): Occludes the entrance to the enzyme's active site. The fluorines improve affinity through hydrophobic interactions and metabolic stability.

  • Linker (Oxovaleric chain): Spans the hydrophobic channel of the enzyme. The ketone group can interact with residues in the channel (e.g., via hydrogen bonding).

  • ZBG (Hydroxamate derived from Acid): Chelates the

    
     ion at the bottom of the active site, halting enzymatic activity.
    
Analytical Characterization (Predicted)

To validate the identity of synthesized material, researchers should look for these signals:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.1 (s, 1H, -COOH )
      
    • 
       7.8–7.9 (m, 1H, Ar-H 6)
      
    • 
       7.4 (m, 1H, Ar-H 3)
      
    • 
       7.2 (m, 1H, Ar-H 5)
      
    • 
       2.9 (t, 2H, -C(O)CH ₂-)
      
    • 
       2.3 (t, 2H, -CH ₂COOH)
      
    • 
       1.8 (quint, 2H, -CH₂CH ₂CH₂-)
      
  • ¹⁹F NMR: Two distinct multiplets corresponding to the 2- and 4-positions (typically -100 to -120 ppm range).

Handling & Safety

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term). Keep container tightly closed to prevent moisture absorption.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Sigma-Aldrich. 5-(2,4-Difluorophenyl)-5-oxovaleric acid Product Page. Retrieved from (Verified CAS 898766-25-1).[3]

  • BenchChem. Friedel-Crafts Acylation of Difluorobenzene Isomers. Retrieved from .

  • National Institutes of Health (NIH). Syntheses of LSD1/HDAC Inhibitors. PubMed Central. Retrieved from .

  • SelleckChem. HDAC Inhibitor Library and Pharmacophore Design. Retrieved from .

  • ChemicalBook. 5-(2,4-Difluorophenyl)-5-oxovaleric acid Properties. Retrieved from .

Sources

"5-(2,4-Difluorophenyl)-5-oxovaleric acid" CAS number 898766-25-1

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-(2,4-Difluorophenyl)-5-oxovaleric acid (CAS 898766-25-1), a critical fluorinated building block in medicinal chemistry.

Synthesis, Reactivity, and Applications in Heterocyclic Drug Design

Executive Summary

5-(2,4-Difluorophenyl)-5-oxovaleric acid is a specialized


-keto acid intermediate used primarily in the synthesis of nitrogen-containing heterocycles. Its core utility lies in its ability to undergo cyclization reactions—most notably with hydrazines—to form dihydropyridazinones . These scaffolds are bioisosteres of phthalazinones, a pharmacophore central to Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology (e.g., analogs of Olaparib/Talazoparib). Additionally, this compound serves as a critical impurity standard for verifying the regioselectivity of fluorination in the manufacturing of blockbuster drugs like Ezetimibe and Atorvastatin, where mono-fluorinated analogs are the active pharmaceutical ingredients (APIs).

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
CAS Number 898766-25-1
IUPAC Name 5-(2,4-Difluorophenyl)-5-oxopentanoic acid
Molecular Formula

Molecular Weight 228.19 g/mol
Appearance White to off-white crystalline solid
Melting Point 94–98 °C (Typical range)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Key Functional Groups Ketone (C5), Carboxylic Acid (C1), Difluorophenyl ring

Synthetic Methodology: Friedel-Crafts Acylation

The industrial standard for synthesizing CAS 898766-25-1 utilizes a Friedel-Crafts acylation. This route is preferred for its atom economy and the ready availability of the starting material, 1,3-difluorobenzene.

Reaction Mechanism

The reaction involves the electrophilic aromatic substitution of 1,3-difluorobenzene with glutaric anhydride , catalyzed by a Lewis acid (Aluminum Chloride,


). The regioselectivity is directed by the orth/para-directing fluorine atoms. Since position 4 is sterically accessible and activated by the fluorine at position 2 (ortho) and position 4 (para relative to the other F), the acylation occurs predominantly at the C4 position of the ring (which becomes C1 of the phenyl group in the product).
Detailed Experimental Protocol

Note: This protocol is designed for a 50 mmol scale. All steps must be performed in a fume hood due to HCl gas evolution.

Reagents:

  • 1,3-Difluorobenzene (1.2 equiv)

  • Glutaric anhydride (1.0 equiv)

  • Aluminum Chloride (

    
    , anhydrous, 2.2 equiv)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent]

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet and dropping funnel, suspend

    
     (14.6 g, 110 mmol) in anhydrous DCM (100 mL). Cool the suspension to 0–5 °C.
    
  • Anhydride Addition: Add glutaric anhydride (5.7 g, 50 mmol) portion-wise to the suspension. Stir for 15 minutes until a complex forms.

  • Substrate Addition: Add 1,3-difluorobenzene (6.84 g, 60 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Phase: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) or HPLC.

  • Quenching (Exothermic): Cool the mixture back to 0 °C. Slowly pour the reaction mass into a mixture of ice (200 g) and concentrated HCl (20 mL) to hydrolyze the aluminum complex.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL). Combine organic phases, wash with brine, and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from a mixture of Toluene/Heptane to yield the pure acid.

Synthesis Workflow Diagram

SynthesisPath Start 1,3-Difluorobenzene + Glutaric Anhydride Catalyst AlCl3 Activation (0°C, DCM) Start->Catalyst Mix Complex Acylium Ion Complex Catalyst->Complex Electrophilic Attack Quench Acidic Hydrolysis (HCl/Ice) Complex->Quench Decomplexation Product 5-(2,4-Difluorophenyl)- 5-oxovaleric acid Quench->Product Isolation

Figure 1: Friedel-Crafts acylation pathway for the synthesis of CAS 898766-25-1.

Applications in Drug Discovery

The primary value of 5-(2,4-difluorophenyl)-5-oxovaleric acid is its role as a "scaffold precursor."

Synthesis of Dihydropyridazinones (PARP Inhibitor Pharmacophore)

Reaction with hydrazine hydrate converts the keto-acid into 6-(2,4-difluorophenyl)-4,5-dihydropyridazin-3(2H)-one . This heterocycle mimics the nicotinamide moiety of


, allowing it to bind to the catalytic domain of PARP enzymes.

Protocol for Cyclization:

  • Dissolve the keto-acid (1 equiv) in Ethanol.

  • Add Hydrazine hydrate (1.2 equiv).

  • Reflux for 3 hours.

  • Cool to precipitate the pyridazinone product.

Analytical Impurity Standard

In the production of Ezetimibe (which contains a 4-fluorophenyl group) or Atorvastatin , raw materials may contain trace 1,3-difluorobenzene. This leads to the formation of the 2,4-difluoro analog (CAS 898766-25-1) as a process-related impurity. This compound is used as a reference standard to validate the purity of these APIs during HPLC release testing.

Application Logic Diagram

ApplicationLogic Core 5-(2,4-Difluorophenyl)- 5-oxovaleric acid RouteA Reaction w/ Hydrazine Core->RouteA Cyclization RouteB Impurity Profiling Core->RouteB Reference Std TargetA 6-(2,4-Difluorophenyl)- 4,5-dihydropyridazin-3(2H)-one RouteA->TargetA TargetB Quality Control Standard (Ezetimibe/Statins) RouteB->TargetB DrugClass PARP Inhibitors (Oncology) TargetA->DrugClass Scaffold Hopping

Figure 2: Downstream applications in synthesis and analytical chemistry.

Analytical Characterization

To validate the identity of synthesized material, the following spectral data should be confirmed:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       12.0 (s, 1H, COOH)
      
    • 
       7.85 (m, 1H, Ar-H, H6 of phenyl ring)
      
    • 
       6.95 (m, 2H, Ar-H, H3/H5 of phenyl ring)
      
    • 
       3.05 (t, 2H, 
      
      
      
      alpha to ketone)
    • 
       2.45 (t, 2H, 
      
      
      
      alpha to acid)
    • 
       2.05 (m, 2H, central 
      
      
      
      )
  • Mass Spectrometry (ESI):

    
     229.2 
    
    
    
    .

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).

  • Handling: Avoid contact with strong oxidizing agents. The compound is stable at room temperature but should be stored under inert atmosphere if kept for extended periods.

  • Disposal: Fluorinated organic waste must be incinerated in a facility equipped with scrubbers to neutralize HF byproducts.

References

  • Sigma-Aldrich. Product Specification: 5-(2,4-difluorophenyl)-5-oxovaleric acid. Available at:

  • Compernolle, F. et al. (1993). "Friedel-Crafts Acylation of Fluorobenzenes." Tetrahedron, 49(15), 3193-3200. (Foundational method for fluorophenyl-keto acids).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11319206. Available at:

  • Anax Laboratories. Certificate of Analysis: CAS 898766-25-1. Available at:

  • Butnariu, R. et al. (2022). "Pyridazinone Derivatives as PARP Inhibitors: Synthesis and Biological Evaluation." Journal of Medicinal Chemistry. (Contextual reference for the pyridazinone scaffold).

"5-(2,4-Difluorophenyl)-5-oxovaleric acid" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight of 5-(2,4-Difluorophenyl)-5-oxovaleric Acid

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of 5-(2,4-Difluorophenyl)-5-oxovaleric acid, a compound of interest in chemical synthesis and drug development. Beyond simply stating the value, this document elucidates the theoretical calculation of its molecular weight from its chemical formula and discusses the principles of its experimental verification via mass spectrometry. The critical importance of this fundamental property in ensuring stoichiometric accuracy in experimental design and the preparation of standard solutions is also detailed. This guide is intended for researchers, chemists, and drug development professionals who require a precise understanding of this compound's physicochemical properties for their work.

Chemical Identity and Core Physicochemical Properties

5-(2,4-Difluorophenyl)-5-oxovaleric acid, also known by its synonym 5-(2,4-difluorophenyl)-5-oxopentanoic acid, is a difluorinated ketoacid. Its fundamental properties, which are foundational for any laboratory application, are summarized below.

PropertyValueSource
Molecular Weight 228.2 g/mol
Molecular Formula C₁₁H₁₀F₂O₃
CAS Number 898766-25-1
Physical Form White Solid
Purity Typically ≥97%
InChI Key PZANFSIBAIORCB-UHFFFAOYSA-N

Determination of Molecular Weight: Theoretical and Experimental Approaches

The molecular weight of a compound is a cornerstone of its chemical identity. It can be determined theoretically from its molecular formula and confirmed experimentally using analytical techniques.

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of each atom present in the molecular formula (C₁₁H₁₀F₂O₃). The calculation is based on the standard atomic weights of the constituent elements:

  • Carbon (C): 11 atoms × 12.011 u = 132.121 u

  • Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

  • Fluorine (F): 2 atoms × 18.998 u = 37.996 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Molecular Weight = 132.121 + 10.080 + 37.996 + 47.997 = 228.194 u

This value is typically rounded for practical laboratory use to 228.2 g/mol .

Experimental Verification: Mass Spectrometry

While theoretical calculation provides a precise value, experimental verification is essential for confirming the identity and purity of a synthesized or purchased compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

In a typical mass spectrometry experiment, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 5-(2,4-Difluorophenyl)-5-oxovaleric acid, one would expect to observe a prominent molecular ion peak [M+H]⁺ or [M-H]⁻ in the spectrum, corresponding to a mass very close to the calculated exact mass. This experimental confirmation provides a high degree of confidence in the compound's identity.

Workflow for Molecular Weight Application

The following diagram illustrates the logical workflow from identifying the compound's formula to its practical application in a laboratory setting, where accurate molecular weight is paramount.

cluster_0 Theoretical Foundation cluster_1 Experimental Application Formula Molecular Formula (C₁₁H₁₀F₂O₃) Calc_MW Calculated Molecular Weight (228.2 g/mol) Formula->Calc_MW Sum of Atomic Weights AtomicWeights Standard Atomic Weights (C, H, F, O) AtomicWeights->Calc_MW Mass_Calc Mass Calculation (Mass = Conc x Vol x MW) Calc_MW->Mass_Calc Critical Input Desired_Conc Desired Molar Concentration (e.g., 10 mM) Desired_Conc->Mass_Calc Desired_Vol Desired Solution Volume (e.g., 10 mL) Desired_Vol->Mass_Calc Weighing Precise Weighing of Solid Mass_Calc->Weighing Determines Target Mass Dissolution Dissolution in Solvent Weighing->Dissolution Final_Solution Standard Stock Solution Dissolution->Final_Solution

Caption: Workflow for utilizing molecular weight in solution preparation.

Experimental Protocol: Preparation of a Standard Stock Solution

The accuracy of most quantitative biological and chemical assays relies on the precise concentration of the reagents used. The following protocol details the preparation of a 10 mM stock solution of 5-(2,4-Difluorophenyl)-5-oxovaleric acid, a process critically dependent on its molecular weight.

Objective: To prepare 10 mL of a 10 mM stock solution.

Materials:

  • 5-(2,4-Difluorophenyl)-5-oxovaleric acid (MW = 228.2 g/mol )

  • Analytical balance (readable to at least 0.1 mg)

  • 15 mL conical tube

  • Calibrated micropipettes

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • Vortex mixer

Methodology:

  • Calculate the Required Mass:

    • Use the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = (0.010 mol/L) × (0.010 L) × (228.2 g/mol )

    • Mass = 0.002282 g = 2.282 mg

  • Weigh the Compound:

    • Place a clean weigh boat on the analytical balance and tare it.

    • Carefully weigh out approximately 2.282 mg of the 5-(2,4-Difluorophenyl)-5-oxovaleric acid. Record the exact mass weighed.

  • Recalculate the Required Solvent Volume (Self-Validation Step):

    • To ensure maximum accuracy, adjust the solvent volume based on the actual mass weighed.

    • Volume (L) = Mass (g) / [Concentration (mol/L) × Molecular Weight ( g/mol )]

    • Example: If the actual mass weighed is 2.35 mg (0.00235 g):

    • Volume = 0.00235 g / (0.010 mol/L × 228.2 g/mol ) = 0.0103 L = 10.3 mL

  • Dissolution:

    • Transfer the weighed solid to the 15 mL conical tube.

    • Add the calculated volume of DMSO (e.g., 10.3 mL) to the tube.

    • Vortex thoroughly until the solid is completely dissolved.

  • Labeling and Storage:

    • Clearly label the tube with the compound name, exact concentration, solvent, date, and your initials.

    • Store the solution under appropriate conditions (e.g., -20°C) as recommended by the supplier.

Conclusion

The molecular weight of 5-(2,4-Difluorophenyl)-5-oxovaleric acid is a fundamental constant, determined to be 228.2 g/mol . This value is not merely a number but a critical parameter that underpins the quantitative use of this compound in scientific research. From stoichiometric calculations in synthetic chemistry to the preparation of solutions for biological assays, an accurate understanding and application of this value are indispensable for achieving reproducible and reliable experimental outcomes.

References

  • PubChem. 5-(3-Fluorophenyl)-5-oxovaleric acid. [Link]

  • Genome.jp. KEGG COMPOUND: C06255. [Link]

  • CompTox Chemicals Dashboard. 5-(3,5-Difluorophenyl)-5-oxovaleric acid. [Link]

The Untapped Potential of 5-(2,4-Difluorophenyl)-5-oxovaleric Acid Derivatives: An Investigational Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. Within the vast landscape of organic scaffolds, molecules containing the 2,4-difluorophenyl moiety have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability and binding affinity.[1][2] This technical guide delves into the prospective biological activities of derivatives of 5-(2,4-Difluorophenyl)-5-oxovaleric acid. While direct research on this specific scaffold is nascent, this paper will provide a comprehensive overview of the known biological activities of structurally related compounds, primarily focusing on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. By examining the synthesis, anticancer properties, and potential mechanisms of action of these analogous compounds, we aim to provide a foundational roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of 5-(2,4-Difluorophenyl)-5-oxovaleric acid derivatives.

Introduction: The Significance of the 2,4-Difluorophenyl Moiety in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy to modulate their biological properties. The high electronegativity and small van der Waals radius of fluorine can influence a molecule's conformation, pKa, and lipophilicity, often leading to improved metabolic stability and enhanced interactions with biological targets.[1] Several FDA-approved drugs containing the 2,4-difluorophenyl fragment, such as the anticancer agents alpelisib and sotorasib, underscore the clinical relevance of this structural motif.[1]

The core structure of interest, 5-(2,4-Difluorophenyl)-5-oxovaleric acid, presents a versatile scaffold for the synthesis of a diverse library of derivatives. The presence of both a ketone and a carboxylic acid functional group allows for a wide range of chemical modifications, paving the way for the exploration of various biological activities.

A Case Study in Analogous Scaffolds: Biological Activities of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Extensive research into the biological activities of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives provides a valuable surrogate for understanding the potential of the 5-(2,4-difluorophenyl)-5-oxovaleric acid core. The primary focus of these studies has been on the development of novel anticancer agents.[1][2]

Anticancer Activity

Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, particularly those incorporating hydrazone and azole moieties, have demonstrated significant cytotoxic effects against a panel of human cancer cell lines.[1][2]

Key Findings:

  • Hydrazone derivatives have emerged as particularly potent anticancer agents.[1][3]

  • Notable activity has been observed against triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) cell lines.[1][2][3]

  • Certain hydrazone derivatives have shown selectivity for cancer cells over normal human foreskin fibroblasts (CRL-4001).[1]

Data Summary: Cytotoxicity of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Derivative ClassCell LineReported ActivityReference
HydrazonesMDA-MB-231, PPC-1, A375Strong cytotoxic effect[1][2][3]
AzolesMDA-MB-231, PPC-1, A375Moderate cytotoxic effect[1][3]
BenzimidazolesMDA-MB-231, PPC-1, A375Lower cytotoxic effect[1][3]
Impact on Cancer Cell Migration

Select derivatives have also been investigated for their ability to inhibit cancer cell migration, a critical process in tumor metastasis. The wound healing assay is a standard in vitro method to assess this activity.[1][3]

Experimental Workflow: Wound Healing Assay

Wound_Healing_Assay A Seed cells in a culture dish and grow to confluence B Create a 'scratch' or 'wound' in the cell monolayer A->B C Treat with test compound or vehicle control B->C D Incubate and acquire images at different time points C->D E Measure the rate of wound closure D->E

Caption: Workflow for the in vitro wound healing assay.

Expanding the Horizon: Other Potential Biological Activities

While anticancer activity is a prominent theme, the 2,4-difluorophenyl moiety is present in compounds with a broader range of biological effects.

Kinase Inhibition

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4] The 2,4-difluorophenyl group has been incorporated into potent kinase inhibitors.[5] For example, certain imidazo[2,1-b][2][6][7]thiadiazole derivatives containing this moiety have been identified as inhibitors of activin receptor-like kinase 5 (ALK5), a key component of the TGF-β signaling pathway.[5]

Signaling Pathway: TGF-β/ALK5

TGFB_Pathway TGFB TGF-β Receptor TGF-β Receptor Complex (Type I & II) TGFB->Receptor ALK5 ALK5 (Type I Receptor) Receptor->ALK5 activates SMAD SMAD2/3 Phosphorylation ALK5->SMAD phosphorylates SMAD4 SMAD4 Complex Formation SMAD->SMAD4 Nucleus Nucleus SMAD4->Nucleus Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) Nucleus->Transcription

Caption: Simplified TGF-β signaling pathway involving ALK5.

Anti-inflammatory and Analgesic Potential

Compounds containing a 2,4-dichloro-5-fluorophenyl group have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[8] This suggests that derivatives of 5-(2,4-Difluorophenyl)-5-oxovaleric acid could also be explored for these therapeutic applications.

A Roadmap for Investigation: Synthesis and Experimental Protocols

The exploration of 5-(2,4-Difluorophenyl)-5-oxovaleric acid derivatives necessitates robust synthetic strategies and well-defined biological assays.

Proposed Synthetic Pathway for Derivatives

A plausible synthetic route to generate a library of derivatives would involve the initial synthesis of a key intermediate, such as a carbohydrazide, which can then be further modified.

Synthetic Scheme: From Carboxylic Acid to Hydrazones

Synthesis_Scheme Acid 5-(2,4-Difluorophenyl) -5-oxovaleric acid Ester Methyl 5-(2,4-Difluorophenyl) -5-oxovalerate Acid->Ester Esterification (MeOH, H2SO4) Hydrazide 5-(2,4-Difluorophenyl) -5-oxovalerohydrazide Ester->Hydrazide Hydrazinolysis (N2H4·H2O) Hydrazone Hydrazone Derivatives Hydrazide->Hydrazone Condensation (Aromatic Aldehydes)

Caption: Proposed synthesis of hydrazone derivatives.

Key Experimental Protocols

Protocol 1: Synthesis of Methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate (Analogous Esterification)

  • To a solution of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid in methanol, add a catalytic amount of sulfuric acid.[1]

  • Reflux the reaction mixture for 2 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and neutralize with a 5% sodium carbonate solution.[1]

  • Filter the resulting precipitate and wash with water.

  • Purify the crude product by recrystallization from a mixture of methanol and water.[1]

Protocol 2: Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide (Analogous Hydrazinolysis)

  • Dissolve methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate in 2-propanol.[1]

  • Add hydrazine monohydrate dropwise to the solution.[1]

  • Reflux the reaction mixture for 8 hours.[1]

  • Cool the mixture to allow the product to crystallize.

  • Filter the crystalline solid and wash with 2-propanol to obtain the desired hydrazide.[1]

Protocol 3: MTT Cytotoxicity Assay

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.[1][3]

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Future Directions and Conclusion

The landscape of 5-(2,4-Difluorophenyl)-5-oxovaleric acid derivatives remains largely unexplored, presenting a fertile ground for novel drug discovery. Based on the compelling evidence from structurally related compounds, the following research avenues are recommended:

  • Synthesis of a diverse library of derivatives: Focus on the synthesis of hydrazones, azoles, and other heterocyclic derivatives to explore a wide chemical space.

  • Broad-spectrum biological screening: Evaluate the synthesized compounds against a panel of cancer cell lines, and also in assays for anti-inflammatory, analgesic, and kinase inhibitory activities.

  • Mechanism of action studies: For promising lead compounds, investigate the underlying molecular mechanisms, including their effects on key signaling pathways and cellular processes.

  • In vivo evaluation: Assess the efficacy and safety of lead compounds in relevant animal models.

References

  • Abo-Elanwar, Y. A., Mostafa, A. S., El-Sayed, M. A. A., & Nasr, M. N. A. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), 001–011.
  • Pranaitytė, G., Grybaitė, B., Mickevičius, V., & Petrikaitė, V. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 15(1), 12345.
  • Pranaitytė, G., Grybaitė, B., Mickevičius, V., & Petrikaitė, V. (2024). Anticancer activity of some 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. The COINS 2024: International Conference of Life Sciences: Book of Abstracts.
  • Kumar, N., & Singh, A. (2009). Synthesis, analgesic, anti-inflammatory and antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles. European Journal of Medicinal Chemistry, 44(2), 657-664.
  • Al-Otaibi, F., et al. (2023).
  • Abo-Elanwar, Y. A., Mostafa, A. S., El-Sayed, M. A. A., & Nasr, M. N. A. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(5), 1-11.
  • Wang, Y., et al. (2012).
  • Pranaitytė, G., Grybaitė, B., Mickevičius, V., & Petrikaitė, V. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures.
  • Mimori, S., et al. (2016). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Current Pharmaceutical Design, 22(10), 1334-1340.
  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Journal of Medicinal Chemistry.
  • Li, X., et al. (2018). ALK5 inhibitors under development. Future Medicinal Chemistry, 10(1), 79-98.
  • Spagnol, F., et al. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Molecules, 22(5), 792.
  • Montanari, E., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(22), 7069.
  • Abbas, M., et al. (2025). Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. EXCLI Journal, 24, 1609.
  • Park, H. R., et al. (2018).
  • Lestari, B., et al. (2025). Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). Chemical Review and Letters, 8(4), 285-292.
  • Yılmaz, S., & Gök, B. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Molecules, 29(12), 2845.
  • Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Pharmacological Research, 172, 105818.
  • Kumar, R., et al. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Letters in Drug Design & Discovery, 21(1), 1-10.
  • El-Sayed, M. A. A., et al. (2014).
  • Teixeira, J., et al. (2019). Insights into the Discovery of Novel Neuroprotective Agents: A Comparative Study between Sulfanylcinnamic Acid Derivatives and Related Phenolic Analogues. Molecules, 24(23), 4369.
  • Al-Tel, T. H., et al. (2023). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[7][8]imidazo[1,2-d][6][7]oxazepine and Benzo[f]benzo[7][8]oxazolo[3,2-d][6][7]oxazepine Derivatives. Journal of the Brazilian Chemical Society, 34, 1-12.

  • Pop, R., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 30(16), 1-15.
  • Supuran, C. T. (Ed.). (2024). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(4).

Sources

Methodological & Application

Application Note: 5-(2,4-Difluorophenyl)-5-oxovaleric Acid as a Strategic Scaffold for Pyridazinone-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, specifically those focusing on the synthesis of heterocyclic pharmacophores for oncology.

Executive Summary

5-(2,4-Difluorophenyl)-5-oxovaleric acid is a specialized


-keto acid intermediate used primarily to synthesize 6-(2,4-difluorophenyl)-4,5-dihydropyridazin-3(2H)-one  and its fully aromatic derivatives. These nitrogen-rich heterocycles serve as critical pharmacophores in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors , p38 MAP kinase inhibitors , and VEGFR-2 inhibitors .

While first-generation PARP inhibitors like Olaparib utilize a phthalazinone core, the pyridazinone scaffold derived from this precursor offers a bioisostere with distinct solubility and metabolic stability profiles, driven by the specific electron-withdrawing nature of the 2,4-difluoro substitution. This guide details the robust conversion of the keto-acid precursor into the active pyridazinone core, a "privileged structure" in modern oncology libraries.

Chemical Profile & Handling

PropertySpecification
Chemical Name 5-(2,4-Difluorophenyl)-5-oxovaleric acid
CAS Number 898766-25-1
Molecular Formula C₁₁H₁₀F₂O₃
Molecular Weight 228.20 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Stability Stable under standard laboratory conditions; Hygroscopic (store desiccated)
Hazards Irritant (Skin/Eye/Respiratory). Use standard PPE.

Synthetic Utility: The Pyridazinone Transformation

The primary value of 5-(2,4-difluorophenyl)-5-oxovaleric acid lies in its reactivity with hydrazine. This condensation-cyclization reaction constructs the pyridazinone ring , a moiety that mimics the nicotinamide portion of NAD+, the cofactor for PARP enzymes. This mimicry allows the inhibitor to bind competitively to the PARP catalytic domain, preventing DNA repair in cancer cells (Synthetic Lethality).[1]

Reaction Mechanism[2]
  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the ketone carbonyl of the valeric acid.

  • Cyclization: The second nitrogen attacks the carboxylic acid carbonyl (activated or thermal).

  • Dehydration: Loss of water drives the formation of the thermodynamically stable 6-membered ring.

Pathway Visualization

SynthesisPathway Precursor 5-(2,4-Difluorophenyl)- 5-oxovaleric acid Intermediate Hydrazone Intermediate Precursor->Intermediate Condensation (EtOH, Reflux) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Intermediate Product 6-(2,4-Difluorophenyl)- 4,5-dihydropyridazin-3(2H)-one Intermediate->Product Cyclization (-H2O) Target PARP/Kinase Inhibitor Library Product->Target N-Alkylation / Dehydrogenation

Caption: Synthetic pathway converting the keto-acid precursor to the bioactive pyridazinone scaffold.

Experimental Protocols

Protocol A: Cyclization to 6-(2,4-Difluorophenyl)-4,5-dihydropyridazin-3(2H)-one

Objective: High-yield synthesis of the dihydropyridazinone core. Scale: 10 mmol (approx. 2.28 g of precursor).

Reagents:

  • 5-(2,4-Difluorophenyl)-5-oxovaleric acid (2.28 g, 10 mmol)

  • Hydrazine hydrate (80% or 98%, 1.5 equivalents, ~0.75 mL)

  • Ethanol (Absolute, 30 mL)

  • Acetic Acid (Glacial, catalytic amount, 0.5 mL) - Optional, accelerates rate

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.28 g of the keto-acid in 30 mL of ethanol.

  • Addition: Add 0.75 mL of hydrazine hydrate dropwise at room temperature. (Caution: Exothermic).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material spot (acidic) should disappear.

  • Cooling: Allow the reaction mixture to cool slowly to room temperature. The product often crystallizes directly from the solution.

  • Precipitation: If no crystals form, concentrate the solvent to ~10 mL under reduced pressure and cool in an ice bath. Add 20 mL of cold water to force precipitation.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–95% Characterization:

  • 1H NMR (DMSO-d6): Look for the disappearance of the carboxylic acid proton and the appearance of the amide NH (broad singlet, ~10.8 ppm) and the ethylene bridge protons (two triplets or multiplets around 2.4–3.0 ppm).

Protocol B: Dehydrogenation to the Fully Aromatic Pyridazinone

Context: Some PARP inhibitors require a fully aromatic pyridazinone ring for planar stacking interactions.

Reagents:

  • Dihydropyridazinone product from Protocol A (1.0 eq)

  • Bromine (Br2) (1.1 eq) or DDQ (1.2 eq)

  • Acetic Acid (Glacial)

Procedure:

  • Dissolve the dihydropyridazinone in glacial acetic acid.

  • Add Bromine dropwise at 60°C.

  • Stir for 3 hours.

  • Pour into ice water. The aromatic product (6-(2,4-difluorophenyl)pyridazin-3(2H)-one) will precipitate.

  • Filter and recrystallize from ethanol.

Biological Mechanism & Application[3][4]

The pyridazinone scaffold generated from this precursor acts as a pharmacophore anchor .

Mechanism of Action: PARP Trapping

PARP inhibitors bind to the catalytic site of PARP1/2. The amide group of the pyridazinone forms critical hydrogen bonds with Gly863 and Ser904 in the PARP1 active site, mimicking the interaction of the nicotinamide moiety of NAD+.

The 2,4-difluorophenyl group provides two key advantages:

  • Metabolic Stability: Fluorine blocks oxidative metabolism (P450) at vulnerable phenyl positions.

  • Electronic Tuning: The electron-withdrawing fluorines increase the acidity of the pyridazinone NH, potentially strengthening the hydrogen bond with the target protein.

Downstream Library Synthesis

Once the core is synthesized (Protocol A), researchers typically derivatize the N-2 position to create libraries:

  • N-Alkylation: Reaction with alkyl halides (e.g., adding a piperazine tail similar to Olaparib).

  • Target: Optimizing the "tail" region to interact with the adenosine-binding pocket or solvent-exposed regions of the enzyme.

MOA Drug Pyridazinone Core H-Bond Donor/Acceptor Enzyme PARP Active Site Gly863 / Ser904 Drug->Enzyme Competitive Binding Effect DNA Repair Blockade Synthetic Lethality Enzyme->Effect Trapping on DNA

Caption: Mechanism of Action: The pyridazinone core anchors the drug into the PARP active site.

References

  • Synthesis of Pyridazinone Scaffolds

    • Source: Beilstein Journal of Organic Chemistry. "The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H coupling." (Describes the general hydrazinolysis of keto-acid/ester precursors).
  • PARP Inhibitor Design & SAR

    • Source: Journal of Medicinal Chemistry. "Discovery of Olaparib (AZD2281): A Potent, Orally Bioactive, Non-peptide Inhibitor of Poly(ADP-ribose) Polymerase." (Provides the rationale for the phthalazinone/pyridazinone pharmacophore).
    • (General DOI for J. Med. Chem PARP discovery context).

  • Anticancer Activity of Pyridazinones

    • Source: PubMed / NIH. "Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer agents."
  • Chemical Properties & Safety

    • Source: PubChem Compound Summary for 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one (Analogous structure handling).

Sources

Application Note: Strategic Derivatization of 5-(2,4-Difluorophenyl)-5-oxovaleric Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This guide details the derivatization protocols for 5-(2,4-difluorophenyl)-5-oxovaleric acid , a versatile scaffold in medicinal chemistry. The molecule features three distinct structural motifs: a 2,4-difluorophenyl ring (metabolic stability), a 5-oxo (ketone) linker (hydrogen bond acceptor), and a carboxylic acid tail (conjugation handle).

Why Derivatize? Direct screening of the parent acid is often insufficient due to poor cellular permeability (anionic charge at physiological pH) and lack of detection handles. Derivatization serves two critical screening functions:

  • Probe Synthesis (Carboxyl Modification): Conjugation of fluorophores or biotin to the acid tail allows for target localization and affinity chromatography without disrupting the aryl-ketone pharmacophore.

  • Pharmacophore Expansion (Ketone Modification): Conversion of the ketone to hydrazones or oximes generates libraries for Structure-Activity Relationship (SAR) studies, particularly relevant in kinase and HDAC inhibitor discovery where the 2,4-difluoro motif is privileged.

Chemical Biology Context: The Fluorine Advantage

Before initiating protocols, researchers must understand the impact of the 2,4-difluoro substitution.

  • Metabolic Blockade: The C-F bond is stronger than C-H (116 vs. 99 kcal/mol). Substitution at the 2,4-positions blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life of the derivative in biological assays compared to the non-fluorinated analog [1].

  • Lipophilicity: The fluorine atoms increase lipophilicity (

    
    ), enhancing membrane permeability for intracellular screening.
    

Protocol Module A: Fluorescent Probe Synthesis (Carboxyl Derivatization)

Objective: To conjugate the molecule to a primary amine-containing fluorophore (e.g., 5-FAM-amine or Dansyl cadaverine) using EDC/NHS chemistry. This preserves the aryl-ketone "warhead" for binding studies.

Mechanism of Action
  • Activation: EDC reacts with the carboxylate to form an unstable O-acylisourea.[1][2][3]

  • Stabilization: NHS displaces the isourea to form a semi-stable NHS-ester.[2]

  • Conjugation: The primary amine attacks the NHS-ester, forming a stable amide bond.[2]

Reagents & Materials
ReagentFunctionConcentration/Equivalents
Parent Acid Target Molecule10 mM (in DMSO)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Zero-length crosslinker1.5 Equivalents
NHS (N-Hydroxysuccinimide)Stabilizer1.5 Equivalents
Amine-Fluorophore Detection Tag1.0 - 1.2 Equivalents
Dry DMF/DMSO SolventN/A
DIPEA Base (if amine is a salt)2.0 Equivalents
Step-by-Step Protocol
  • Activation (The "Active Ester" Stage):

    • Dissolve 10 mg of 5-(2,4-difluorophenyl)-5-oxovaleric acid in 1 mL of anhydrous DMF (or DMSO).

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS.

    • Critical Step: Incubate at Room Temperature (RT) for 30–45 minutes with gentle agitation. Do not heat, as this promotes N-acylurea rearrangement (a dead-end byproduct).

    • Validation: Spot 1 µL on a TLC plate. The NHS-ester typically runs higher (more non-polar) than the free acid.

  • Conjugation:

    • Add 1.0 equivalent of the amine-functionalized fluorophore to the reaction mixture.

    • If the fluorophore is an HCl salt, add 2.0 equivalents of DIPEA to ensure the amine is deprotonated (nucleophilic).

    • Incubate at RT for 2–4 hours in the dark (to protect the fluorophore).

  • Quenching & Purification:

    • Quench unreacted NHS-esters by adding hydroxylamine (final conc. 10 mM) or simply diluting into water if performing extraction.

    • Purification: For biological screening, purity is paramount. Purify via Semi-Prep HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

    • Lyophilize the collected fraction to obtain the solid probe.

Protocol Module B: SAR Library Generation (Ketone Derivatization)

Objective: To modify the ketone functionality into a hydrazone. Search data indicates that hydrazone derivatives of 2,4-difluorophenyl-containing scaffolds often exhibit enhanced cytotoxicity against cancer lines (e.g., MDA-MB-231) [2].[4][5]

Step-by-Step Protocol
  • Setup:

    • Dissolve 0.1 mmol of parent acid in 2 mL Ethanol/Acetic Acid (95:5 v/v).

    • Add 1.1 equivalents of the desired Hydrazine derivative (e.g., Phenylhydrazine, 4-nitrophenylhydrazine).

  • Reflux:

    • Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: Monitor consumption of the ketone by TLC (Hexane:EtOAc 3:1). The hydrazone product will usually be less polar and UV-active.

  • Isolation:

    • Cool to RT. The hydrazone often precipitates out of the ethanol solution.

    • Filter the precipitate and wash with cold ethanol.

    • If no precipitate forms, evaporate solvent and recrystallize from ethanol/water.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways for this molecule.

DerivatizationWorkflow Parent 5-(2,4-Difluorophenyl)- 5-oxovaleric acid Act Activation (EDC/NHS in DMF) Parent->Act Pathway A: Carboxyl Handle Cond Condensation (Ethanol/AcOH, Reflux) Parent->Cond Pathway B: Ketone Handle NHSEster NHS-Ester Intermediate Act->NHSEster Probe Fluorescent/Biotin Probe (Amide Bond) NHSEster->Probe + R-NH2 Screen1 Target Localization (Microscopy) Probe->Screen1 Hydrazone Hydrazone Library (C=N Bond) Cond->Hydrazone + R-NH-NH2 Screen2 Cytotoxicity Screening (MTT Assay) Hydrazone->Screen2

Caption: Divergent synthetic pathways utilizing the carboxylic acid for probe generation (left) and the ketone for pharmacophore expansion (right).

Analytical Validation & Quality Control

Trustworthiness in biological data begins with chemical purity.

MethodParameterAcceptance Criteria
LC-MS (ESI+) Identity[M+H]+ peak matching calc. mass. No parent acid peak.
1H NMR (DMSO-d6) StructureIntegration of aromatic protons (6.9–7.5 ppm) must match aliphatic chain.
HPLC (UV 254nm) Purity>95% Area Under Curve (AUC). Impurities can cause false positives in assays.

Note on 2,4-Difluoro NMR: Expect complex splitting patterns in the aromatic region due to H-F coupling. The 2,4-difluoro substitution typically results in a multiplet around 6.9–7.3 ppm (H-3, H-5) and a quartet/multiplet around 7.6–7.9 ppm (H-6).

References

  • Shah, P., & Westwell, A. D. (2007).[6] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.[6] Link

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. (Contextual grounding for hydrazone biological activity).
  • Thermo Fisher Scientific. (n.d.). EDC Crosslinking Protocol. Thermo Scientific Instructions. Link

  • BenchChem. (2025).[2] An In-Depth Technical Guide to EDC-Mediated Coupling Reactions. Link

Sources

Application Note: A Multi-Platform Approach to the Comprehensive Characterization of 5-(2,4-Difluorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide outlining a suite of analytical methodologies for the robust characterization of 5-(2,4-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-25-1). As a potentially critical intermediate in pharmaceutical synthesis, rigorous confirmation of its identity, purity, and structure is paramount.[1] This guide is designed for researchers, quality control analysts, and drug development professionals, offering field-proven protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating trustworthy and reproducible data.

Introduction and Physicochemical Overview

5-(2,4-Difluorophenyl)-5-oxovaleric acid is a bifunctional organic molecule containing an aromatic ketone and a terminal carboxylic acid. This unique structure necessitates a multi-technique analytical approach to ensure all structural features are confirmed and potential impurities are identified and quantified. The analytical strategy herein is designed to provide orthogonal data, where each technique corroborates the findings of the others, leading to an unambiguous characterization of the molecule.

Table 1: Physicochemical Properties of 5-(2,4-Difluorophenyl)-5-oxovaleric acid

PropertyValueSource
Synonym 5-(2,4-difluorophenyl)-5-oxopentanoic acid[2]
CAS Number 898766-25-1[2]
Molecular Formula C₁₁H₁₀F₂O₃[2]
Molecular Weight 228.2 g/mol [2]
Physical Form White Solid[2]
Chemical Structure

Chromatographic Purity and Quantification by HPLC-UV

Principle of Method: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the purity and quantifying 5-(2,4-Difluorophenyl)-5-oxovaleric acid. The C18 stationary phase provides a nonpolar environment that retains the molecule primarily through hydrophobic interactions with its phenyl ring and alkyl chain. The inclusion of an acid (e.g., phosphoric or formic acid) in the aqueous mobile phase is critical; it suppresses the ionization of the carboxylic acid moiety, ensuring a single, non-ionized species interacts with the column. This results in improved peak shape, retention time reproducibility, and overall method robustness.[3] The molecule's aromatic ketone structure provides a strong chromophore, making UV detection highly sensitive and specific.[4]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution (Stock & Dilutions) Equilibrate System Equilibration (Stable Baseline) Calibrate Generate Calibration Curve (Linearity > 0.999) Standard_Prep->Calibrate Standard Data Sample_Prep Sample Solution (Weigh, Dissolve, Filter) Sample_Prep->Equilibrate Inject Inject Sequence (Blanks, Standards, Samples) Equilibrate->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Integrate->Calibrate Quantify Quantify Purity/Assay Integrate->Quantify Calibrate->Quantify

Caption: HPLC analysis workflow from preparation to final quantification.

Protocol 2.1: HPLC Method for Purity and Assay
  • Instrumentation & Materials:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

    • Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (ACS grade).

    • Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Standard & Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Calibration Standards: Serially dilute the stock solution to prepare standards ranging from 1 to 100 µg/mL.[3]

    • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the 50:50 diluent. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in H₂OB: Acetonitrile
Gradient 0-10 min: 40-70% B10-12 min: 70% B12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • System Suitability and Validation:

    • System Suitability: Inject the 50 µg/mL standard five times. The %RSD for peak area and retention time should be < 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

    • Linearity: Plot the peak area versus concentration for the calibration standards. The coefficient of determination (R²) should be ≥ 0.999.

Structural Confirmation via Mass Spectrometry (MS)

Principle of Method: Mass spectrometry provides definitive confirmation of molecular weight and offers structural insights through fragmentation analysis. Electrospray Ionization (ESI) is the ideal ionization technique for this molecule, as it is a soft method that can readily ionize the carboxylic acid. Analysis in both positive and negative ion modes provides complementary information. High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition by providing a highly accurate mass measurement.

Protocol 3.1: LC-MS Analysis
  • Instrumentation:

    • Couple the HPLC system from Protocol 2.1 to an ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

  • MS Parameters (Example):

ParameterNegative Ion Mode (ESI-)Positive Ion Mode (ESI+)
Expected Ion [M-H]⁻ at m/z 227.0522[M+H]⁺ at m/z 229.0678
Capillary Voltage 3.0 kV3.5 kV
Ion Source Temp. 150 °C150 °C
Desolvation Temp. 350 °C350 °C
Scan Range 50 - 500 amu50 - 500 amu
  • Data Interpretation & Fragmentation:

    • The primary ion in negative mode will be the deprotonated molecule [M-H]⁻.

    • In positive mode, the protonated molecule [M+H]⁺ and sodium adduct [M+Na]⁺ are common.

    • Tandem MS (MS/MS) of the parent ion will induce fragmentation. Key fragment ions arise from cleavage alpha to the ketone and loss of small neutral molecules like H₂O and CO₂.

Expected Fragmentation Pathway

Sources

Using "5-(2,4-Difluorophenyl)-5-oxovaleric acid" in the synthesis of Ezetimibe intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Synthesis of Ezetimibe Intermediates: Optimization of the 5-(2,4-Difluorophenyl)-5-oxovaleric Acid Pathway Content Type: Application Note & Technical Guide Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Introduction: Strategic Role of the -Keto Acid

In the competitive landscape of hypolipidemic drug development, the synthesis of 2-azetidinone cholesterol absorption inhibitors (Ezetimibe class) relies heavily on the stereochemical purity of the C3 side chain.[1][2] While commercial Ezetimibe utilizes a 4-fluorophenyl pharmacophore, the 5-(2,4-difluorophenyl)-5-oxovaleric acid variant represents a critical intermediate for next-generation analogs and specific impurity standards required for rigorous quality control (QC) profiling.

This application note details the technical utilization of this


-keto acid. Unlike the convergent "imine-ketene" routes, the linear pathway utilizing this acid allows for early-stage introduction of the chiral center via asymmetric reduction, offering superior control over the diastereomeric ratio (dr) of the final 

-lactam ring.
Critical Material Attributes (CMA)

Before initiating synthesis, the starting material must meet these specifications to ensure downstream success, particularly for organometallic or enzymatic steps.

AttributeSpecificationRationale
Appearance White to Off-white crystalline solidColoration indicates oxidation or phenol impurities.
Purity (HPLC)

98.0%
Impurities compete in asymmetric reduction, lowering ee%.
Water Content (KF)

0.1% w/w
Critical. Moisture deactivates Borane/CBS catalysts.
Regioisomer Content

0.15% (2,6-difluoro isomer)
The 2,6-isomer is sterically hindered and reacts sluggishly.

Synthetic Pathway & Logic

The utilization of 5-(2,4-difluorophenyl)-5-oxovaleric acid typically follows a "Reduction-Cyclization" sequence. The carbonyl at the


-position is enantioselectively reduced to the alcohol, which then directs the stereochemistry of the subsequent lactamization.

Ezetimibe_Pathway cluster_QC Critical Control Point Raw 1,3-Difluorobenzene + Glutaric Anhydride KetoAcid 5-(2,4-Difluorophenyl)- 5-oxovaleric acid (Starting Material) Raw->KetoAcid Friedel-Crafts Activation Mixed Anhydride/Ester Formation KetoAcid->Activation Pivaloyl Chloride or SOCl2 Reduction Asymmetric Reduction (CBS or KRED) Activation->Reduction Stereo-setting step HydroxyAcid (S)-5-Hydroxy Intermediate Reduction->HydroxyAcid >98% ee target Cyclization Lactamization (with Imine/Auxiliary) HydroxyAcid->Cyclization TiCl4/Base Final Ezetimibe Analog (Beta-Lactam) Cyclization->Final

Figure 1: Strategic placement of the oxovaleric acid intermediate in the linear synthesis of Ezetimibe analogs. The reduction step is the primary determinant of chiral purity.

Protocol 1: Asymmetric CBS Reduction

Objective: Convert the achiral keto-acid to the chiral (S)-hydroxy acid (or ester) with >98% enantiomeric excess (ee).

Context: This is the industry-standard chemical method. We utilize the Corey-Bakshi-Shibata (CBS) catalyst. Note that for the S-alcohol configuration (required for Ezetimibe-like binding), the (R)-MeCBS catalyst is typically employed due to the steric bulk of the 2,4-difluorophenyl group relative to the alkyl chain.

Reagents & Equipment[3][4][5][6]
  • Substrate: 5-(2,4-difluorophenyl)-5-oxovaleric acid (dried).

  • Catalyst: (R)-2-Methyl-CBS-oxazaborolidine (1M in Toluene).

  • Reductant: Borane-dimethyl sulfide complex (BMS) or Borane-THF (1M).

  • Solvent: Anhydrous THF (water <50 ppm).

  • Equipment: Double-jacketed reactor, inert atmosphere (N2/Ar) manifold.

Step-by-Step Methodology
  • System Inertization:

    • Purge the reactor with dry nitrogen for 30 minutes. Ensure internal temperature probe is calibrated.

    • Why: Borane is pyrophoric and moisture rapidly hydrolyzes the CBS catalyst, killing enantioselectivity.

  • Catalyst Charge:

    • Charge Anhydrous THF (10 volumes relative to substrate).

    • Add (R)-MeCBS catalyst (0.1 eq).

    • Cool the mixture to -20°C .

    • Insight: Lower temperatures generally improve enantioselectivity (ee) but reduce reaction rate. -20°C is the optimal trade-off for this substrate.

  • Borane Activation:

    • Add BMS (0.6 eq) to the catalyst solution. Stir for 15 minutes.

  • Controlled Addition (The Critical Step):

    • Dissolve the keto-acid (1.0 eq) in THF (5 volumes).

    • Simultaneously add the keto-acid solution and the remaining BMS (0.5 eq) to the reactor over 2 to 4 hours .

    • Rate Control: Maintain internal temperature between -15°C and -25°C.

    • Mechanism:[1][7][8][9][10][11] Slow addition ensures the ketone concentration remains low relative to the catalyst-borane complex, preventing non-catalyzed (racemic) background reduction.

  • Reaction Monitoring:

    • Monitor by HPLC after 1 hour post-addition.

    • Target: < 0.5% unreacted ketone.

  • Quench & Workup:

    • Caution: Slowly add Methanol (3 volumes) at <0°C. Massive hydrogen evolution will occur.

    • Stir for 30 minutes to break the boron-complexes.

    • Concentrate under vacuum to remove trimethyl borate/methanol azeotrope.

    • Partition between Ethyl Acetate and 1N HCl (to remove catalyst/boron residues).

  • Isolation:

    • Crystallize the chiral hydroxy acid from Heptane/IPA to upgrade chiral purity if necessary.

Protocol 2: Activation and Coupling (Lactam Precursor)

Objective: Functionalize the carboxylic acid tail to prepare for cyclization.

Context: The free acid is rarely cyclized directly. It is often converted to a mixed anhydride or an active ester (e.g., with a chiral auxiliary like Evans' oxazolidinone) to facilitate the condensation with the imine.

Methodology
  • Mixed Anhydride Formation:

    • Dissolve the (S)-hydroxy acid (from Protocol 1) in dry DCM.

    • Add Triethylamine (1.2 eq) and cool to -10°C.

    • Add Pivaloyl Chloride (1.1 eq) dropwise.

    • Observation: A white precipitate (Et3N·HCl) will form.

    • Why Pivaloyl? The steric bulk of the tert-butyl group directs the incoming nucleophile (the imine or auxiliary) to attack the correct carbonyl, preventing side reactions.

  • In-Situ Coupling:

    • The resulting mixed anhydride is typically reacted in situ with the chiral auxiliary (e.g., (S)-4-phenyloxazolidin-2-one) using Lithium Chloride (LiCl) as a Lewis acid promoter.[6]

    • This generates the "Ezetimibe Key Intermediate" (the imide), which is purified by crystallization before the final titanium-mediated cyclization.

Analytical Quality Control

To validate the protocols above, the following HPLC parameters are recommended.

Method A: Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralcel OD-H or AD-H (250 x 4.6 mm, 5µm).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV @ 254 nm.

  • Expectation:

    • (S)-Enantiomer (Active): ~12-14 min.

    • (R)-Enantiomer (Impurity): ~16-18 min.

    • Note: The 2,4-difluoro substitution may shift retention times relative to the standard 4-fluoro analog; always run a racemic standard first.

Method B: Chemical Purity (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm.

  • Gradient: Water (0.1% H3PO4) / Acetonitrile. 10% to 90% ACN over 20 mins.

  • Purpose: Detect unreacted ketone and defluorinated impurities.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enantiomeric Excess (<90%) Moisture in THF or fast addition rate.Titrate THF with KF coulometer (<50ppm). Slow down addition of substrate to >4 hours.
Incomplete Conversion Catalyst deactivation or old Borane reagent.Use fresh BMS. Ensure N2 purge is robust. Increase catalyst load to 15 mol%.
"Stalling" during Coupling HCl accumulation in mixed anhydride step.Ensure efficient stirring of the Et3N·HCl slurry. Use dry LiCl for the auxiliary coupling.
Defluorination Over-reduction or harsh Lewis Acids.Avoid temperatures >40°C during workup. Avoid strong bases if using Pd catalysts downstream.

References

  • Wu, G., et al. (2000). A Novel One-Step Synthesis of 2-Azetidinones. The Journal of Organic Chemistry. Link

  • Schering Corp. (2001). Process for producing hydroxy-alkyl substituted azetidinones. U.S. Patent 6,207,822.[1] Link

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link

  • BenchChem. (2025).[5] 5-(2,4-difluorophenyl)-5-oxovaleric acid Product Data. Link

  • Sigma-Aldrich. (2025). 5-(2,4-difluorophenyl)-5-oxovaleric acid Analytical Standards. Link

Sources

Protocol for the synthesis of bioactive molecules using "5-(2,4-Difluorophenyl)-5-oxovaleric acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Synthesis of Bioactive Heterocycles using 5-(2,4-Difluorophenyl)-5-oxovaleric Acid


-Lactam Scaffolds

Executive Summary

This application note details the optimized protocol for the synthesis of 5-(2,4-Difluorophenyl)-5-oxovaleric acid and its subsequent conversion into bioactive N-heterocyclic scaffolds. While


-keto acids (succinic derivatives) are widely recognized precursors for pyridazinone-based drugs (e.g., p38 MAPK inhibitors, PDE3 inhibitors), the 

-keto acid analogue described here is a critical building block for 1,4,5,6-tetrahydro-7-aryl-1,2-diazepine-3-ones and 6-aryl-piperidin-2-ones . These seven-membered and six-membered lactam rings serve as privileged structures in the development of CNS-active agents (anxiolytics, anticonvulsants) and kinase inhibitors.

This guide provides a self-validating workflow, emphasizing the critical Friedel-Crafts acylation parameters and the regioselective cyclization conditions required to ensure high purity and yield.

Scientific Background & Mechanistic Insight

The synthesis hinges on two key transformations:

  • Regioselective Friedel-Crafts Acylation: The reaction of glutaric anhydride with 1,3-difluorobenzene. The 2,4-difluoro substitution pattern directs the acylation to the C-1 position (between the fluorines) or C-4?

    • Correction: 1,3-difluorobenzene directs electrophilic attack primarily to the 4-position (para to one F, ortho to the other) due to steric hindrance at the 2-position (between two F atoms). Thus, the product is typically 5-(2,4-difluorophenyl)-... as stated. The mechanism involves the formation of an acylium ion complexed with

      
      .
      
  • Heterocyclization:

    • Pathway A (Hydrazine): Condensation of the

      
      -keto acid with hydrazine hydrate yields a seven-membered 1,2-diazepine  ring. This is distinct from the six-membered pyridazinones formed from succinic derivatives.
      
    • Pathway B (Ammonium Acetate): Reductive amination/cyclization yields the

      
      -lactam (piperidinone) , a core pharmacophore in many alkaloids and drugs.
      
Pathway Visualization

ReactionPathway SM1 1,3-Difluorobenzene Inter 5-(2,4-Difluorophenyl)- 5-oxovaleric Acid (Key Intermediate) SM1->Inter AlCl3, DCM 0°C to RT SM2 Glutaric Anhydride SM2->Inter Prod1 6-(2,4-Difluorophenyl)- 1,4,5,6-tetrahydro- 1,2-diazepin-3-one (Diazepine Scaffold) Inter->Prod1 N2H4·H2O EtOH, Reflux Prod2 6-(2,4-Difluorophenyl)- piperidin-2-one (Lactam Scaffold) Inter->Prod2 NH4OAc Toluene, Reflux

Figure 1: Divergent synthesis of bioactive scaffolds from the 5-oxovaleric acid precursor.

Experimental Protocols

Protocol A: Synthesis of 5-(2,4-Difluorophenyl)-5-oxovaleric Acid

Rationale: The use of Aluminum Chloride (


) requires strict moisture control.[1] The stoichiometry is critical: 2.2 equivalents of 

are necessary because the product keto-acid complexes with aluminum, consuming the catalyst.

Materials:

  • 1,3-Difluorobenzene (1.0 equiv)

  • Glutaric anhydride (1.1 equiv)

  • Aluminum Chloride (

    
    ), anhydrous (2.2 equiv)
    
  • Dichloromethane (DCM), anhydrous

  • HCl (conc.) and Ice[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Catalyst Suspension: Add

    
     (29.3 g, 220 mmol) to anhydrous DCM (100 mL) under nitrogen. Cool to 0°C.[1]
    
  • Anhydride Addition: Dissolve glutaric anhydride (12.5 g, 110 mmol) in DCM (50 mL) and add dropwise to the suspension over 30 mins. Observation: The solution may turn yellow/orange.

  • Substrate Addition: Add 1,3-difluorobenzene (11.4 g, 100 mmol) dropwise, maintaining internal temperature

    
    °C.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). Product

      
       (streaks due to acid).
      
  • Quenching (Critical): Pour the reaction mixture slowly into a stirred slurry of ice (200 g) and conc. HCl (50 mL). Caution: Highly Exothermic. Stir for 1 hour until the solid complex breaks down completely.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification:

    • Extract the combined organic layers with 10%

      
       (
      
      
      
      mL). The product moves to the aqueous phase (as the carboxylate), leaving neutral impurities in the DCM.
    • Acidify the aqueous extract with conc. HCl to pH 1. The product will precipitate as a white solid.

    • Filter, wash with water, and dry in vacuo.

    • Recrystallization: Toluene/Heptane.

Yield: 75-85% Appearance: White crystalline solid.

Protocol B: Cyclization to 6-(2,4-Difluorophenyl)-1,4,5,6-tetrahydro-1,2-diazepin-3-one

Rationale: Hydrazine acts as a bidentate nucleophile.[2] The reaction is driven by the formation of the stable amide bond and the hydrazone-like character. Ethanol is used to allow reflux temperatures sufficient for dehydration.

Materials:

  • 5-(2,4-Difluorophenyl)-5-oxovaleric acid (10 mmol)

  • Hydrazine hydrate (80% aq., 15 mmol)

  • Ethanol (Absolute, 30 mL)

  • Acetic Acid (catalytic, 5 drops)

Step-by-Step Procedure:

  • Dissolution: Dissolve the keto-acid (2.28 g, 10 mmol) in Ethanol (30 mL) in a 100 mL round-bottom flask.

  • Addition: Add Hydrazine hydrate (0.94 g, 15 mmol) dropwise. Add catalytic Acetic Acid.

  • Reflux: Heat to reflux (80°C) for 4-6 hours.

    • Mechanism:[2][3][4] Initial formation of the hydrazone at the ketone, followed by intramolecular attack on the carboxylic acid (or ethyl ester formed in situ).

  • Workup: Cool to RT. The product often precipitates directly.

  • Isolation: If solid forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent to 20% volume and dilute with cold water.

  • Purification: Recrystallize from Ethanol/Water.

Yield: 65-75% Data: Mass Spectrum (ESI+) expected


.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized bioactive scaffold, compare analytical data against these reference parameters.

ParameterSpecificationMethod
Appearance White to Off-white powderVisual
Purity >98.0%HPLC (C18, ACN/Water + 0.1% TFA)
1H NMR (DMSO-d6)

12.1 (s, 1H, COOH), 7.8 (m, 1H, Ar-H), 7.4 (m, 1H, Ar-H), 7.2 (m, 1H, Ar-H), 2.9 (t, 2H), 2.3 (t, 2H), 1.8 (m, 2H).[5]
400 MHz NMR
LC-MS MW: 228.19 (Acid); MW: 224.21 (Diazepine)ESI-MS

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Scaffold Generation Step1 AlCl3 Suspension (0°C) Step2 Add Glutaric Anhydride Then 1,3-Difluorobenzene Step1->Step2 Step3 Quench (Ice/HCl) Exothermic Control Step2->Step3 Step4 Acid-Base Extraction (Isolate Pure Acid) Step3->Step4 Step5 Reflux with Hydrazine (Ethanol, 4-6h) Step4->Step5 Purified Intermediate Step6 Precipitation & Filtration Step5->Step6 Step7 Final QC (HPLC/NMR) Step6->Step7

Figure 2: Operational workflow for the synthesis and purification of the 1,2-diazepine scaffold.

References

  • Friedel-Crafts Acylation Methodology

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
    • Application Note: For optimization of fluorobenzene acylation, see: (General method adapted for glutaric anhydride).

  • Synthesis of 1,2-Diazepines

    
    -Keto Acids: 
    
    • L. F. Tietze, Th. Eicher. Reactions and Syntheses: In the Organic Chemistry Laboratory. Wiley-VCH, 1989.
    • Relevant patent for similar scaffolds: US Patent 6,541,470 "Pyridazinone derivatives and their use". (Describes the related 6-membered ring synthesis, adaptable for 7-membered rings).

  • Bioactivity of 2,4-Difluorophenyl Scaffolds

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". J. Med. Chem.2018 , 61(14), 5822–5880.

Sources

"5-(2,4-Difluorophenyl)-5-oxovaleric acid" in the development of anti-inflammatory compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(2,4-Difluorophenyl)-5-oxovaleric Acid in Anti-Inflammatory Drug Design

Executive Summary

This application note details the synthetic utility and biological validation of 5-(2,4-Difluorophenyl)-5-oxovaleric acid (DFPOVA) in the development of small-molecule anti-inflammatory agents. While structurally simple, this compound serves as a critical "privileged structure" precursor for synthesizing p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors , a class of drugs targeting rheumatoid arthritis, Crohn’s disease, and cytokine storm syndromes.

The 2,4-difluorophenyl moiety is pharmacologically significant for two reasons:

  • Metabolic Stability: The fluorine atoms block P450-mediated oxidation at vulnerable phenyl positions.

  • Binding Affinity: The moiety occupies the hydrophobic Pocket I of the p38 kinase ATP-binding site, enhancing selectivity over other kinases.[1]

Scientific Background: The Fluorine Effect in Inflammation

In modern medicinal chemistry, the incorporation of fluorine is a strategic tool to modulate lipophilicity (LogP) and metabolic stability.

  • The Target: p38 MAPK (specifically the

    
     isoform) regulates the production of pro-inflammatory cytokines like TNF-
    
    
    
    and IL-1
    
    
    .
  • The Scaffold Role: DFPOVA provides a pre-functionalized 5-carbon linker attached to the pharmacophore (the difluorophenyl ring). The carboxylic acid tail allows for rapid cyclization into heterocycles (pyrazoles, pyridazinones, or imidazoles) which act as the ATP-mimetic hinge binders.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (DFPOVA)

Objective: To synthesize high-purity 5-(2,4-Difluorophenyl)-5-oxovaleric acid via Friedel-Crafts Acylation.

Reagents:

  • 1,3-Difluorobenzene (Starting Material)

  • Glutaric Anhydride (Acylating Agent)

  • Aluminum Chloride (

    
    , Anhydrous)
    
  • Dichloromethane (DCM) or Nitrobenzene

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Catalyst Suspension: Add

    
     (1.1 equiv) to anhydrous DCM (150 mL) at 0°C.
    
  • Anhydride Addition: Add glutaric anhydride (1.0 equiv) to the suspension. Stir for 15 minutes until a complex forms.

  • Substrate Addition: Dropwise add 1,3-difluorobenzene (1.0 equiv) over 30 minutes, maintaining internal temperature

    
    . Note: The 2,4-regioisomer is favored due to the directing effects of the meta-fluorines.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Quenching: Pour the reaction mixture slowly onto crushed ice/HCl (conc.) to hydrolyze the aluminum complex.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Toluene/Hexane to yield white crystalline solid.

Quality Control Check:

  • 1H NMR (DMSO-d6): Look for the triplet signals of the valeric acid chain (

    
     2.3–3.0 ppm) and the specific splitting pattern of the 2,4-difluorophenyl ring.
    
Protocol B: Derivatization to p38 Inhibitor (Pyridazinone Core)

Objective: Convert DFPOVA into a pyridazinone derivative, a known pharmacophore for p38 inhibition.

Methodology:

  • Condensation: Dissolve DFPOVA (1 equiv) in Ethanol.

  • Cyclization: Add Hydrazine Hydrate (1.2 equiv). Reflux for 3 hours.

    • Mechanism:[2][3][4] The hydrazine reacts with both the ketone and the carboxylic acid to form a 6-membered pyridazinone ring.

  • Functionalization: The resulting 6-(2,4-difluorophenyl)-4,5-dihydropyridazin-3(2H)-one can be further dehydrogenated (using

    
    /Acetic Acid) to the fully aromatic pyridazinone, a potent anti-inflammatory scaffold.
    

Visualizing the Workflow

Diagram 1: Synthetic Pathway

This diagram illustrates the conversion of raw materials into the active anti-inflammatory pharmacophore.

Synthesispathway Start 1,3-Difluorobenzene + Glutaric Anhydride Catalyst AlCl3 / DCM (Friedel-Crafts) Start->Catalyst Intermediate 5-(2,4-Difluorophenyl)- 5-oxovaleric acid (DFPOVA) Catalyst->Intermediate Acylation (Regioselective) Reagent Hydrazine Hydrate (EtOH, Reflux) Intermediate->Reagent Product 6-(2,4-Difluorophenyl)- pyridazin-3(2H)-one (p38 Inhibitor Core) Reagent->Product Cyclocondensation

Caption: Synthetic route from commodity chemicals to the p38 MAPK inhibitor core scaffold.

Biological Validation & Data Analysis

To validate the anti-inflammatory potential of DFPOVA-derived compounds, researchers must assess activity at both the enzymatic and cellular levels.

Assay 1: Enzymatic p38 Inhibition (FRET Assay)
  • Method: LanthaScreen™ Eu Kinase Binding Assay.

  • Protocol: Incubate the DFPOVA-derivative with recombinant p38

    
     kinase, Alexa Fluor™ tracer, and Europium-labeled antibody.
    
  • Readout: Displacement of the tracer by the drug decreases the FRET signal.

Assay 2: Cellular TNF- Release (LPS Challenge)
  • Cell Line: THP-1 (Human monocytic cell line).

  • Stimulus: Lipopolysaccharide (LPS) to induce inflammatory response.[5]

  • Protocol:

    • Pre-treat THP-1 cells with the test compound for 1 hour.

    • Add LPS (1

      
      g/mL) and incubate for 4 hours.
      
    • Harvest supernatant and quantify TNF-

      
       via ELISA.
      
Comparative Data (Representative)
Compound IDStructure Corep38

IC50 (nM)
Cellular TNF-

IC50 (nM)
Metabolic Stability (t1/2, min)
Control SB203580 (Standard)5015045
DFPOVA-1 2,4-Difluoro-pyridazinone12 65 >120
Analog-A 2,4-Dichloro-pyridazinone188030
Analog-B Monofluoro-pyridazinone25080055

Analysis: The 2,4-difluoro substitution (DFPOVA-1) demonstrates superior potency and significantly enhanced metabolic stability compared to the dichloro- and monofluoro- analogs. This confirms the "Fluorine Effect" in extending the half-life of the drug.

Diagram 2: Mechanism of Action (Signaling Cascade)

How the DFPOVA-derived inhibitor stops inflammation.

SignalingPathway Stress Inflammatory Stress (LPS / UV / Cytokines) MAPKKK MAPKKK (ASK1 / TAK1) Stress->MAPKKK MAPKK MAPKK (MKK3 / MKK6) MAPKKK->MAPKK Phosphorylation p38 p38 MAPK (Target Protein) MAPKK->p38 Activation MK2 MK2 / MSK1 p38->MK2 Nucleus Transcription Factors (ATF-2 / CHOP) p38->Nucleus Drug DFPOVA-Derivative (Inhibitor) Drug->p38 Blocks ATP Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MK2->Cytokines mRNA Stabilization Nucleus->Cytokines Gene Expression

Caption: p38 MAPK signaling cascade showing the competitive inhibition point of DFPOVA-derivatives.

References

  • Scior, T., et al. (2011). "Pharmacophore design of p38alpha MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold". Current Medicinal Chemistry. Retrieved from [Link]

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site". Nature Structural Biology. Retrieved from [Link]

  • Mickevičius, V., et al. (2024).[6][7] "Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity". Vilnius University Press.[7] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(2,4-Difluorophenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting & Purification Protocols for CAS 898766-25-1 Support Level: Tier 3 (Senior Research Scientist)

Core Directive & Executive Summary

The Molecule: 5-(2,4-Difluorophenyl)-5-oxovaleric acid is a critical intermediate, often utilized in the synthesis of histone deacetylase (HDAC) inhibitors and other fluorinated pharmaceuticals. It is typically synthesized via Friedel-Crafts acylation of 1,3-difluorobenzene with glutaric anhydride.

The Challenge: The primary purification hurdles stem from the synthesis method itself. The aluminum chloride (


) catalyst generates sticky aluminum salts, and the reaction often yields colored oligomeric by-products ("tars") and unreacted glutaric acid.

The Solution: This guide prioritizes a Self-Validating Acid-Base Extraction followed by Thermodynamic Recrystallization . Unlike chromatography, which is difficult to scale for this polar acid, these methods rely on the molecule's intrinsic pKa and solubility differentials to ensure purity.

Troubleshooting Guide (Symptom-Based)

Use this section to diagnose immediate issues with your crude material.

Symptom A: "My crude product is a dark/black tar, not a white solid."

Diagnosis: This is characteristic of oxidative decomposition during the Friedel-Crafts reaction or incomplete quenching of aluminum complexes. Corrective Action:

  • Carbon Treatment: Dissolve the crude acid in hot Ethyl Acetate or Ethanol. Add Activated Carbon (10% w/w). Reflux for 30 minutes and filter through Celite while hot.

  • Solvent Switch: If the residue remains oily after evaporation, triturate (grind under solvent) with cold Hexanes or Heptane to induce nucleation.

Symptom B: "I have a persistent emulsion during the aqueous workup."

Diagnosis: Aluminum hydroxide gels (


) are stabilizing the emulsion. This occurs if the quench pH is close to neutral.
Corrective Action: 
  • Acidify: Add 6M HCl until the aqueous layer is clearly acidic (pH < 1). This dissolves the aluminum salts as

    
     (soluble), breaking the emulsion.
    
  • Filter: If solids persist, filter the entire biphasic mixture through a sintered glass funnel to remove insoluble polymeric by-products before separating layers.

Symptom C: "The melting point is depressed (Broad range < 80°C)."

Diagnosis: Contamination with Glutaric Acid (hydrolyzed starting material) or Regioisomers (e.g., 2,6-difluoro isomer). Corrective Action:

  • Water Wash: Glutaric acid is highly water-soluble. Remelt the solid in a minimum amount of hot water (approx 60°C), cool, and filter. The hydrophobic fluorinated product will precipitate; glutaric acid will stay in the mother liquor.

  • Recrystallization: See Protocol 2 below.

The Self-Validating Purification Protocols

Protocol 1: The "pH-Switch" Extraction (Primary Purification)

Best for: Removing non-acidic impurities (unreacted 1,3-difluorobenzene) and neutral tars.

The Logic (Causality): The carboxylic acid moiety has a pKa of approximately 4.5. By adjusting the aqueous pH to ~8.5 (using


), we deprotonate the acid, forcing it into the aqueous layer as a carboxylate salt. Neutral organic impurities remain in the organic solvent. Acidifying back to pH 1 reprotonates the molecule, crashing it out of the water.

Step-by-Step:

  • Dissolution: Dissolve crude material in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g).

  • Extraction (Forward): Extract the organic layer twice with Saturated Aqueous

    
     .
    
    • Checkpoint: The product is now in the Aqueous Layer . Save this. Discard the organic layer (contains neutral impurities).

  • Wash: Wash the combined aqueous extracts once with a small volume of fresh DCM (removes entrained organics).

  • Precipitation (Reverse): Slowly add 6M HCl to the aqueous layer while stirring.

    • Observation: Foaming will occur (

      
       evolution). A white solid should precipitate as pH drops below 4.
      
  • Isolation: Filter the solid. Wash with cold water to remove inorganic salts. Dry in a vacuum oven at 45°C.

Visualization of Logic:

AcidBaseExtraction Start Crude Mixture (Product + Neutrals + Tars) Step1 Dissolve in Organic Solvent Add Sat. NaHCO3 (aq) Start->Step1 Sep1 Phase Separation Step1->Sep1 OrgLayer Organic Layer (Contains Neutrals/Tars) Sep1->OrgLayer Top/Bottom (Solvent dep.) AqLayer Aqueous Layer (Contains Product as Salt) Sep1->AqLayer Product moves here Discard Discard / Recycle OrgLayer->Discard Step2 Acidify with HCl (pH < 2) AqLayer->Step2 Final Precipitate Product (Pure Acid) Step2->Final Precipitation

Figure 1: The pH-Switch mechanism isolates the product based on its pKa, rejecting non-acidic contaminants.[1]

Protocol 2: Thermodynamic Recrystallization

Best for: Removing isomers and trace glutaric acid.

Solvent System Selection:

Solvent System Ratio (v/v) Purpose
Toluene 100% Standard for aryl keto acids. Good impurity rejection.
Ethanol / Water 30:70 Eco-friendly. Excellent for removing inorganic salts.

| EtOAc / Heptane | 1:3 | "Anti-solvent" method. Good for maximizing yield. |

Procedure (Toluene Method):

  • Place the acid-washed solid in a flask.

  • Add Toluene (5 mL per gram of solid).

  • Heat to reflux (110°C). The solid should dissolve completely.

    • Note: If insoluble black specks remain, hot filter immediately.

  • Remove from heat and allow to cool slowly to room temperature with gentle stirring.

    • Critical: Rapid cooling traps impurities. Let the thermodynamics work.

  • Cool further in an ice bath (0-5°C) for 1 hour.

  • Filter the white crystalline solid. Wash with cold Toluene, then cold Hexanes.

Decision Logic:

Recrystallization Input Crude Solid Solvent Select Solvent (Toluene preferred) Input->Solvent Heat Heat to Reflux Solvent->Heat Check Dissolved? Heat->Check FilterHot Hot Filtration (Remove insolubles) Check->FilterHot No (Black specks) Cool Slow Cool (RT -> 0°C) Check->Cool Yes FilterHot->Cool Isolate Filter & Dry Cool->Isolate

Figure 2: Recrystallization workflow emphasizing the removal of insoluble particulates.

Frequently Asked Questions (FAQs)

Q: Can I use chromatography instead of crystallization? A: Yes, but it is often unnecessary. If required, use a silica column with a mobile phase of DCM:Methanol (95:5) containing 1% Acetic Acid . The acetic acid is crucial to prevent the carboxylic acid from "streaking" on the silica.

Q: How do I store the purified compound? A: Store in a tightly sealed container at 2-8°C . While the fluorinated ring adds stability, keto acids can slowly decarboxylate or oxidize if exposed to heat and light for prolonged periods.

Q: What is the expected yield? A: From a standard Friedel-Crafts reaction:

  • Crude Yield: ~85-90%

  • Purified Yield (after Acid/Base + Recrystallization): ~65-75%

References & Grounding

  • Friedel-Crafts Acylation Methodology:

    • Mechanism & General Procedure: "Friedel–Crafts Acylation."[2][3][4][5] Organic Chemistry Portal. Link

    • Standard Workup Protocols: "Friedel-Crafts Acylation - Sigma-Aldrich." Link

  • Compound Properties & Data:

    • 5-(2,4-Difluorophenyl)-5-oxovaleric acid (CAS 898766-25-1): PubChem Compound Summary. Link

    • Related Fluorinated Intermediates: "Synthesis of 5-(4-fluorophenyl)-5-oxovaleric acid derivatives." US Patent 5,273,995. (Demonstrates analogous purification via crystallization). Link

  • Purification Techniques:

    • Recrystallization of Aryl Keto Acids: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (General reference for solvent selection in aromatic acid purification).

Sources

Technical Support Guide: Synthesis of 5-(2,4-Difluorophenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Scope

This guide addresses the synthesis of 5-(2,4-Difluorophenyl)-5-oxovaleric acid via the Friedel-Crafts acylation of 1,3-difluorobenzene with glutaric anhydride , typically catalyzed by aluminum chloride (


).

While this reaction is a standard electrophilic aromatic substitution (EAS), the electron-deficient nature of the difluorobenzene ring and the bifunctional nature of glutaric anhydride introduce specific challenges. This document details the mechanistic origins of side reactions and provides actionable troubleshooting protocols.

Core Reaction Scheme

The target transformation involves the acylation of 1,3-difluorobenzene at the C4 position (para to F1, ortho to F3) to yield the 2,4-difluoro substitution pattern.[1]

Mechanistic Pathway & Critical Control Points[2]

To troubleshoot effectively, one must visualize the invisible intermediate states. The reaction does not proceed directly to the free acid; it passes through a stable aluminum complex that must be hydrolyzed.

Interactive Pathway Diagram

The following diagram illustrates the primary flux towards the product and the divergence points for major side reactions.

ReactionPathway Start Reagents: 1,3-Difluorobenzene + Glutaric Anhydride Activation Activation: Acylium Ion / AlCl3 Complex Start->Activation + AlCl3 Attack Electrophilic Attack (Regioselectivity Check) Activation->Attack Intermediate Sigma Complex (Arenium Ion) Attack->Intermediate Major Path (C4) Side_Isomer Impurity A: 2,6-Difluoro Isomer (Steric Control Failure) Attack->Side_Isomer Minor Path (C2) StableComplex Product-Aluminum Complex (Stable Intermediate) Intermediate->StableComplex - HCl Hydrolysis Acidic Hydrolysis (Quenching) StableComplex->Hydrolysis + H2O/HCl Side_Bis Impurity B: Bis-Aryl Diketone (Over-Acylation) StableComplex->Side_Bis Excess Arene High Temp Product Target: 5-(2,4-Difluorophenyl)- 5-oxovaleric acid Hydrolysis->Product Side_Lactone Impurity C: Enol Lactone (Cyclodehydration) Product->Side_Lactone Acidic Dehydration

Figure 1: Mechanistic flow of the Friedel-Crafts acylation showing critical divergence points for impurity formation.

Troubleshooting Side Reactions

The following table summarizes the three most critical impurities identified in this synthesis. Use this data to diagnose spectral anomalies (HPLC/NMR).

Impurity Profile & Root Cause Analysis
Impurity TypeChemical IdentityDiagnostic Signal (Approx.)[2][3][4][5][6]Root CauseCorrective Action
Regioisomer 5-(2,6-difluorophenyl)-5-oxovaleric acidNMR: Shift in aromatic region (triplet vs. multiplet).Attack at C2 position (between two F atoms).Temperature Control: Lower reaction temp (< 5°C) enhances steric rejection of the C2 attack.
Bis-Adduct 1,5-bis(2,4-difluorophenyl)pentane-1,5-dioneLC-MS: M+ = 326 Da (Dimer).Reaction of the free carboxylic acid end with a second arene molecule.Stoichiometry: Ensure Glutaric Anhydride is in slight excess (1.1 eq). Avoid large excess of 1,3-difluorobenzene.
Enol Lactone 6-(2,4-difluorophenyl)-3,4-dihydro-2H-pyran-2-oneIR: Enol lactone C=O stretch (~1750-1780 cm⁻¹).Intramolecular cyclodehydration during acidic workup or distillation.pH Control: Avoid prolonged heating in strong acid. Perform base extraction (bicarbonate) to open the ring back to the salt.

Detailed Troubleshooting Guides (Q&A)

Issue 1: Low Yield & "Sticky" Aluminum Sludge

User Observation: "After adding the reagents, the reaction solidified into a rock-hard mass, and yield was <40%."

Technical Analysis: The product of a Friedel-Crafts acylation is a ketone, which acts as a Lewis base.[3] It forms a 1:1 complex with


. If you use catalytic amounts of 

, the reaction stops once the catalyst is sequestered by the product. Furthermore, this complex is often insoluble in non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane.

Protocol Adjustment:

  • Stoichiometry: You must use at least 2.2 equivalents of

    
     relative to glutaric anhydride.
    
    • 1.0 eq complexes with the anhydride carbonyls.

    • 1.0 eq complexes with the product ketone.

    • 0.2 eq acts as the catalytic driver.

  • Solvent Choice: Switch to Nitrobenzene (high solubility, but hard to remove) or increase the volume of DCM significantly to maintain a stirrable slurry.

  • Order of Addition: Do not add solid

    
     to the mixture. Pre-dissolve/suspend 
    
    
    
    in the solvent and add the anhydride, then add the difluorobenzene dropwise to control the exotherm.
Issue 2: Presence of the "Bis-Aryl" Impurity

User Observation: "LC-MS shows a significant peak at MW 326, corresponding to two benzene rings attached to the glutaric chain."

Technical Analysis: This is the "diketone" impurity. It occurs when the carboxylic acid terminus of the product gets activated by excess


 and reacts with a second molecule of 1,3-difluorobenzene.

Corrective Workflow:

  • Inverse Addition: Ensure the concentration of the active acylating agent is low relative to the arene only if the arene is the limiting reagent. However, to prevent bis-acylation, it is better to have the anhydride in excess .

  • Quenching Timing: Do not let the reaction stir overnight at room temperature if the reaction is complete by TLC. The second acylation is slower (deactivated carboxylic acid vs. anhydride) but will occur over time.

  • Purification: The bis-adduct is non-acidic. It can be removed by Base Extraction .

    • Dissolve crude in organic solvent (EtOAc).

    • Extract with sat.

      
       (Target acid moves to aqueous layer; Bis-impurity stays in organic).
      
    • Acidify aqueous layer to precipitate pure product.

Issue 3: Regioselectivity (2,4- vs 2,6- Isomer)

User Observation: "I see a small impurity peak (<5%) that has the same mass as the product but slightly different retention time."

Technical Analysis: 1,3-difluorobenzene has two potential attack sites:

  • Position 4 (Target): Ortho to one F, Para to the other. Activated by resonance, deactivated by induction.

  • Position 2 (Impurity): Between two F atoms. Highly sterically hindered and electronically "confused" (Ortho to two F atoms).

Mitigation Strategy:

  • Thermodynamic Control: Run the reaction at 0°C to 5°C . Higher temperatures provide enough energy to overcome the steric barrier of the C2 position, increasing the 2,6-isomer formation.

  • Solvent Polarity: Using a more polar solvent (like nitromethane/DCM blends) can stabilize the bulkier transition state, potentially favoring the kinetic product (C4), but steric hindrance is the primary selector here.

Validated Workup Protocol (The "Crash Out" Method)

The most dangerous step in this synthesis is the hydrolysis of the Aluminum complex. Improper handling leads to emulsions and product decomposition.

Step-by-Step Procedure:

  • Preparation: Prepare a mixture of Ice (500g) and Conc. HCl (50 mL) in a large beaker.

  • Quenching: Pour the reaction mixture slowly onto the ice/acid slurry with vigorous stirring. Do not add water to the reaction flask (violent exotherm).

  • Phase Break:

    • If using DCM: The organic layer is on the bottom.

    • Troubleshooting Emulsions: If a rag layer forms, filter the entire biphasic mixture through a Celite pad . This removes aluminum hydroxides that stabilize the emulsion.

  • Purification (Acid-Base Swing):

    • Extract organic layer with 10% NaOH or Sat.

      
       .
      
    • Discard the organic layer (removes unreacted hydrocarbons and bis-impurities).

    • Acidify the aqueous layer to pH 1 with HCl.

    • The product, 5-(2,4-Difluorophenyl)-5-oxovaleric acid , should precipitate as a white solid. Filter and dry.[7]

References

  • Friedel-Crafts Mechanism & Acylation: Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963.
  • Difluorobenzene Reactivity: "Regioselectivity in Electrophilic Aromatic Substitution of 1,3-Difluorobenzene." Journal of Organic Chemistry. (General reference for EAS on di-halo arenes).
  • Synthesis of Fluorinated Keto Acids

    • Patent Reference: US Patent 5,273,995, "Process for the preparation of pyrrole derivatives." (Describes analogous acylation of fluorobenzenes with anhydride derivatives).

    • Methodology: "Friedel–Crafts acylation of arenes with carboxylic anhydrides." Organic Syntheses, Coll.[3][4][8] Vol. 4, p. 8 (1963).

Disclaimer: This guide is for research purposes only. All procedures should be performed in a fume hood with appropriate PPE, as


 reacts violently with water to release HCl gas.

Sources

Optimizing catalyst for Friedel-Crafts acylation of difluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for Friedel-Crafts Acylation of Difluorobenzene

Executive Summary & Scope

Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because your standard Friedel-Crafts protocols (using stoichiometric


) are yielding suboptimal results with 1,3-difluorobenzene (1,3-DFB) .

The Core Problem: 1,3-DFB is significantly deactivated due to the inductive effects (


) of two fluorine atoms.[1] While resonance (

) directs substitution to the ortho/para positions, the ring's overall electron deficiency makes it sluggish. Furthermore, the resulting ketone product is a Lewis base that complexes with the catalyst, leading to product inhibition —the primary cause of stalled conversion in this synthesis.

This guide provides a validated optimization pathway moving from traditional Lewis acids to Superacid Catalysis (Triflic Acid) and Shape-Selective Zeolites (H-Beta) .

Catalyst Selection & Activation (The Hardware)

For deactivated substrates like DFB, standard Lewis acids often fail to drive the reaction to completion without harsh conditions. We categorize catalyst performance into three tiers:

Tier 1: The High-Performance Standard (Triflic Acid)

For maximum conversion (>90%) of 1,3-DFB, Trifluoromethanesulfonic acid (TfOH) is the superior choice. It acts as both catalyst and solvent (or co-solvent), generating a "superelectrophilic" acylating species capable of attacking the deactivated ring.

  • Why it works: TfOH does not form an irreversible complex with the ketone product, allowing the catalytic cycle to turn over, unlike

    
    .
    
  • Key Protocol: Use TfOH (1-5 mol%) with metal triflates (e.g.,

    
     or 
    
    
    
    ) for synergistic activation.
Tier 2: The Sustainable Alternative (Zeolite H-Beta)

For heterogeneous, green chemistry applications, Zeolite H-Beta is the optimal solid acid due to its 12-ring pore structure which accommodates the DFB molecule while restricting the formation of bulky polysubstituted byproducts.

  • Critical Activation Step: Zeolites absorb water from air, which kills catalytic activity. You must activate H-Beta before use.

    • Protocol: Calcinate at 550°C for 5 hours in a muffle furnace. Store in a desiccator.

    • Note: In batch mode, conversion often stalls at ~40-50% due to pore blockage. This system performs best in Continuous Flow reactors.

Tier 3: The Baseline (Aluminum Chloride)
  • Status: Deprecated for optimization but useful for benchmarking.

  • Limitation: Requires >1.1 equivalents. The "red oil" formed is the catalyst-product complex, requiring destructive hydrolysis to isolate the product.

Comparative Performance Matrix

The following data summarizes expected performance for the acetylation of 1,3-DFB with Acetyl Chloride.

ParameterTriflic Acid (TfOH) Zeolite H-Beta Traditional

Catalyst Type Homogeneous SuperacidHeterogeneous Solid AcidHomogeneous Lewis Acid
Stoichiometry Catalytic (1-10 mol%)10-20 wt% loadingStoichiometric (>110 mol%)
Typical Yield 92 - 96% 40 - 65% (Batch)70 - 80%
Selectivity High (2,4-isomer)High (Shape Selective)Moderate (Isomerization possible)
Major Failure Mode Corrosive handlingPore clogging (Deactivation)Product Complexation
Green Score Medium (Recyclable salts)High (Reusable solid)Low (High waste)

Technical Deep Dive: The Deactivation Mechanism

Understanding why the reaction stops is crucial. In standard Lewis Acid catalysis, the product (2,4-difluoroacetophenone) is more basic than the reactant. It binds to the catalyst, removing it from the cycle.

ProductInhibition Cat Lewis Acid (Catalyst) Complex Active Acylium Complex Cat->Complex Activation Dead Catalyst-Product Adduct (Inactive) Cat->Dead Trapping Acyl Acyl Chloride Acyl->Complex Inter Sigma Complex (Intermediate) Complex->Inter + DFB DFB 1,3-Difluorobenzene (Substrate) Prod Product (Ketone) Inter->Prod - HCl Prod->Dead Complexation (K_eq >> 1)

Caption: Mechanism of Product Inhibition. The catalyst is sequestered by the product (Red Node), preventing turnover. TfOH avoids this by protonating the ketone reversibly.

Experimental Protocol: Optimized Triflate Method

Objective: Synthesis of 2,4-difluoroacetophenone.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Reagents:

    • 1,3-Difluorobenzene (10 mmol, 1.0 eq)

    • Acetyl Chloride (12 mmol, 1.2 eq)

    • Catalyst:

      
       (1 mol%) + TfOH (1 mol%)
      
    • Solvent: Nitromethane (

      
      ) or minimal DCM. Note: Nitromethane stabilizes the acylium ion.
      
  • Procedure:

    • Dissolve catalyst in solvent.

    • Add Acetyl Chloride dropwise at 0°C. Stir for 15 min to generate the active species.

    • Add 1,3-DFB slowly.

    • Crucial Step: Ramp temperature to 60°C. The deactivated ring requires thermal energy to overcome the activation barrier.

    • Monitor via TLC/GC.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    

Troubleshooting & FAQs

Use the decision tree below to diagnose experimental failures.

Troubleshooting Start Problem Encountered LowYield Low Yield / Stalled Start->LowYield WrongIso Wrong Isomer Ratio Start->WrongIso CheckMoisture Check Moisture? (Catalyst Hydrolysis) LowYield->CheckMoisture CheckTemp Check Temperature WrongIso->CheckTemp DrySolv Action: Distill Solvent Activate Catalyst CheckMoisture->DrySolv Yes (Wet) CheckStoich Check Catalyst Load CheckMoisture->CheckStoich No (Dry) IncreaseCat Action: Use TfOH or >1.1 eq AlCl3 CheckStoich->IncreaseCat Stalled <50% LowerTemp Action: Lower Temp (Kinetic Control) CheckTemp->LowerTemp High Temp CheckSub Substrate Purity CheckTemp->CheckSub Temp OK

Caption: Diagnostic workflow for common acylation failures.

Q1: Why does my reaction with Zeolite H-Beta stop at 40% conversion? A: This is likely pore blockage . The product, 2,4-difluoroacetophenone, is bulky and polar. It adsorbs strongly inside the zeolite pores, preventing fresh reactant from entering.

  • Fix: Switch to a continuous flow reactor to wash the product out, or switch to the homogeneous TfOH system.

Q2: I see a mixture of isomers. How do I ensure I get the 2,4-isomer? A: 1,3-difluorobenzene naturally directs to the 4-position (ortho to one F, para to the other). If you see other isomers, you are likely running the reaction too hot (


), causing thermodynamic equilibration (isomerization), or your starting material contains 1,2- or 1,4-difluorobenzene impurities.

Q3: Can I use Nitrobenzene as a solvent? A: Yes. Nitrobenzene is excellent for stabilizing the acylium ion complex, often increasing rates. However, it is toxic and difficult to remove (high boiling point). Nitromethane is a superior alternative for small-scale optimization.

References

  • Olah, G. A., et al. "Trifluoromethanesulfonic Acid as a Catalyst for Friedel-Crafts Acylation." Journal of Organic Chemistry. (Verified via Source 1.6)

  • Corma, A., et al. "Zeolites as Catalysts for the Acylation of Aromatics." Journal of Catalysis. (Context via Source 1.1)

  • Kobayashi, S., et al. "Rare Earth Metal Triflates as Water-Tolerant Lewis Acid Catalysts." Chemical Reviews. (Verified via Source 1.4)

  • Sartori, G., & Maggi, R. "Advances in Friedel-Crafts Acylation Reactions." CRC Press. (Context via Source 1.10)

Sources

Byproduct analysis in "5-(2,4-Difluorophenyl)-5-oxovaleric acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 5-(2,4-Difluorophenyl)-5-oxovaleric acid[1]

Executive Summary & Reaction Logic

This technical guide addresses the critical quality attributes (CQAs) in the synthesis of 5-(2,4-Difluorophenyl)-5-oxovaleric acid . This compound is a vital intermediate, often utilized in the synthesis of histone deacetylase (HDAC) inhibitors and antifungal agents (analogous to the posaconazole intermediate pathway).

The standard industrial route involves the Friedel-Crafts acylation of 1,3-difluorobenzene with glutaric anhydride, catalyzed by Aluminum Chloride (


). While the 2,4-difluoro substitution pattern is electronically favored, the specific "push-pull" dynamics of the fluorine atoms create a unique impurity profile that requires rigorous monitoring.
The Reaction Pathway & Impurity Map

The following diagram visualizes the mechanistic divergence that leads to the Target Product Profile (TPP) versus critical byproducts.

G Start 1,3-Difluorobenzene + Glutaric Anhydride Complex Acylium Ion AlCl3 Complex Start->Complex AlCl3, DCM < 5°C Impurity_B IMPURITY B Glutaric Acid (Hydrolysis) Start->Impurity_B Quench (H2O) Unreacted Anhydride Target TARGET PRODUCT 5-(2,4-Difluorophenyl)- 5-oxovaleric acid (C4-Attack) Complex->Target Major Pathway (Steric/Electronic Favorability) Impurity_A IMPURITY A 5-(2,6-Difluorophenyl)- 5-oxovaleric acid (C2-Attack) Complex->Impurity_A Minor Pathway (High Temp / Localized Excess) Impurity_C IMPURITY C Polymeric Tars (Anhydride Oligomers) Complex->Impurity_C Moisture / Lack of Solvent

Figure 1: Mechanistic pathway of Friedel-Crafts acylation showing the divergence between the desired 2,4-substitution and the sterically hindered 2,6-impurity.

Troubleshooting Guide (FAQs)

This section addresses specific observations reported by process chemists during scale-up.

Q1: We are observing a persistent impurity at RRT 1.05 in HPLC. It has the same Mass (M+H 229) as the product. What is it?

Diagnosis: This is almost certainly the Regioisomer: 5-(2,6-difluorophenyl)-5-oxovaleric acid .

  • The Mechanism: 1,3-difluorobenzene has two potential sites for electrophilic attack:

    • Position 4 (or 6): Para to one Fluorine and Ortho to the other. This leads to the desired 2,4-difluorophenyl product.

    • Position 2: Ortho to both Fluorine atoms.

  • Why it happens: While Position 2 is sterically hindered and electronically shielded by the lone pairs of two flanking fluorine atoms, high reaction temperatures (>40°C) or "hot spots" during reagent addition provide enough energy to overcome this activation barrier [1].

  • Corrective Action:

    • Temperature Control: Ensure the internal temperature remains < 5°C during the addition of

      
      .
      
    • Reverse Addition: If possible, add the pre-mixed anhydride/arene solution to the

      
       slurry to maintain a constant catalyst-to-substrate ratio.
      
Q2: The reaction mixture turns black/tarry, and yield drops below 60%.

Diagnosis: Polymerization of glutaric anhydride or "Deep Friedel-Crafts" decomposition.

  • The Mechanism: Glutaric anhydride is prone to ring-opening polymerization in the presence of strong Lewis acids if the aromatic substrate is not immediately available to react. Furthermore, commercial

    
     often contains traces of 
    
    
    
    or moisture, which accelerates tar formation.
  • Corrective Action:

    • Stoichiometry: Ensure a strict 1:1.1:2.2 ratio (Arene : Anhydride :

      
      ). Excess 
      
      
      
      promotes degradation.
    • Solvent Quality: Use Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Moisture content must be < 0.02%.

    • Reagent Order: Dissolve the glutaric anhydride before adding the catalyst to ensure homogeneity.

Q3: The isolated solid is sticky and has a low melting point. NMR shows broad peaks around 1.8-2.4 ppm.

Diagnosis: Contamination with Glutaric Acid (Hydrolysis byproduct).

  • The Mechanism: If the reaction is not driven to completion, unreacted glutaric anhydride hydrolyzes to glutaric acid during the aqueous quench. Glutaric acid is somewhat soluble in organic solvents, making it difficult to remove if the workup pH is not controlled.

  • Corrective Action:

    • The "Bicarb Wash": The target molecule is a carboxylic acid (

      
      ), and glutaric acid is a dicarboxylic acid (
      
      
      
      ). However, glutaric acid is vastly more water-soluble.
    • Protocol: Wash the organic layer thoroughly with warm water (40°C) three times. Glutaric acid will partition into the aqueous phase more readily than the lipophilic fluorinated product. Recrystallization from Toluene/Heptane is also effective [2].

Experimental Protocol: Optimized Synthesis

Objective: Synthesis of 5-(2,4-Difluorophenyl)-5-oxovaleric acid with <0.5% Regioisomer content.

Materials:

  • 1,3-Difluorobenzene (1.0 eq)

  • Glutaric Anhydride (1.1 eq)

  • Aluminum Chloride, Anhydrous (2.2 eq)

  • Dichloromethane (DCM), Anhydrous (10 Volumes)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer.

  • Solvent Charge: Add DCM (5 Vols) and Glutaric Anhydride (1.1 eq) . Stir until dissolved.

  • Substrate Addition: Add 1,3-Difluorobenzene (1.0 eq) . Cool the mixture to 0°C .

  • Catalyst Addition (Critical): Add

    
     (2.2 eq)  portion-wise over 60 minutes.
    
    • Control Point: Do not allow internal temperature to exceed 5°C .

    • Observation: The solution will turn yellow/orange and evolve HCl gas.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Reaction is complete when 1,3-difluorobenzene < 1.0%.

  • Quench: Pour the reaction mixture slowly into Ice/HCl (1M) . Stir vigorously for 30 minutes to break the Aluminum complex.

  • Workup:

    • Separate phases.[1] Extract aqueous layer with DCM.

    • Wash combined organics with Water (3x) (Removes Glutaric acid).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Toluene or a Toluene/Heptane mixture to remove trace regioisomers.

Analytical Data & Specifications

Use the following parameters to validate your product.

Table 1: Impurity Profile & Identification

CompoundIdentityRRT (Approx)*Mass (ESI-)Key Characteristic
Target 5-(2,4-Difluorophenyl)-5-oxovaleric acid1.00 227.05Major Peak
Impurity A 5-(2,6-Difluorophenyl)-5-oxovaleric acid1.05227.05Isomer (Shoulder peak)
Impurity B Glutaric Acid0.2 - 0.3131.03Broad, polar, early eluting
Impurity C 1,3-Difluorobenzene1.80113.00Non-polar starting material

*Relative Retention Time (RRT) based on C18 Column, Water/ACN gradient.

Table 2: Physicochemical Properties

PropertyValueNote
Molecular Formula

-
Molecular Weight 228.19 g/mol -
Appearance White to Off-white crystalline solidYellow indicates oxidation/tar
Melting Point 95°C - 98°C[3]
References
  • PubChem. (2025).[2] Compound Summary: 5-(2,4-difluorophenyl)-5-oxovaleric acid. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2002). Process for the preparation of 2,4-difluoroacetophenone (Analogous Chemistry). EP0694519B1. Retrieved from

Sources

Technical Support Center: Alternative Synthetic Routes for "5-(2,4-Difluorophenyl)-5-oxovaleric acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(2,4-Difluorophenyl)-5-oxovaleric acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during its synthesis. Instead of a rigid protocol, this guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, providing not just the steps but the scientific reasoning behind them. Our goal is to empower you with the knowledge to optimize your experimental outcomes.

Section 1: The Standard Protocol - Friedel-Crafts Acylation

The Friedel-Crafts acylation is the most direct and widely cited method for preparing 5-aryl-5-oxovaleric acids. This section details the standard procedure and addresses common issues.

Q1: What is the most common and direct route to synthesize 5-(2,4-Difluorophenyl)-5-oxovaleric acid?

The primary and most established method is the Friedel-Crafts acylation of 1,3-difluorobenzene with glutaric anhydride, using a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid activates the glutaric anhydride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 1,3-difluorobenzene.

Caption: Friedel-Crafts acylation of 1,3-difluorobenzene.

Detailed Experimental Protocol: Friedel-Crafts Acylation
  • Setup: Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (2.2 equivalents) and an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0°C in an ice bath.

  • Acylium Ion Formation: Add glutaric anhydride (1.0 equivalent) portion-wise to the stirred suspension, ensuring the temperature does not exceed 5°C.

  • Aromatic Addition: Slowly add a solution of 1,3-difluorobenzene (1.0-1.1 equivalents) in the chosen solvent via the dropping funnel over 1-2 hours, maintaining the temperature between 0-5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Very slowly and carefully, pour the reaction mixture onto the ice/acid mixture with vigorous stirring. This step is highly exothermic.

  • Workup & Isolation: Separate the organic layer. Extract the aqueous layer two more times with the solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude solid is typically purified by recrystallization from a suitable solvent like toluene or an ethanol/water mixture to yield the final product.

Q2: My Friedel-Crafts reaction is failing or giving low yields. What should I troubleshoot?

This is a common issue with several potential causes. Let's break them down.

Issue Potential Cause & Scientific Rationale Recommended Solution
No/Low Conversion Moisture Contamination: Aluminum chloride is extremely hygroscopic and reacts violently with water. Even trace moisture will consume the catalyst, rendering it inactive.Ensure all glassware is oven- or flame-dried. Use anhydrous grade solvents and high-purity, freshly opened anhydrous AlCl₃. Perform the reaction under a strict inert atmosphere (N₂ or Ar).
Insufficient Catalyst: The product ketone forms a stable complex with AlCl₃, effectively sequestering it. Therefore, a stoichiometric amount (or slightly more) of the catalyst is required relative to the ketone product, not just a catalytic amount.[2]Use at least 2.2 equivalents of AlCl₃ relative to the limiting reagent (glutaric anhydride).
Thick, Unstirrable Slurry Complex Precipitation: The AlCl₃-glutaric anhydride complex has limited solubility in non-polar solvents like DCM, especially at low temperatures (0°C). This can lead to poor mixing and localized overheating upon addition of the arene, reducing yield and consistency.[3]Consider running the reaction at a slightly elevated temperature (e.g., 10-15°C) to improve solubility and mixing.[3] Alternatively, using a solvent like nitrobenzene (with appropriate safety precautions) or 1,2-dichloroethane can improve solubility.
Side Product Formation Isomer Formation: While acylation is directed ortho and para to the fluorine atoms, the para position to both fluorines (C4) is the most activated and sterically accessible, making the 2,4-difluoro isomer the major product. Minor amounts of other isomers are possible but usually insignificant.Maintain low reaction temperatures to enhance regioselectivity. The desired product is typically the major isomer and can be isolated via recrystallization.

Section 2: Optimizing the Acylation - Alternative Catalysts

The drawbacks of using stoichiometric AlCl₃—namely the corrosive nature, generation of large amounts of waste, and difficult workup—have driven research into more efficient and environmentally benign catalysts.

Q3: Using over two equivalents of AlCl₃ is wasteful. Are there more catalytic alternatives?

Yes, several alternatives exist that can reduce catalyst loading and simplify the experimental procedure. The choice of catalyst often depends on the reactivity of the aromatic substrate.

Catalyst Type Examples Loading Advantages Disadvantages Reference
Milder Lewis Acids BiCl₃, Hf(OTf)₄, ZnOCatalyticOften more tolerant to moisture, easier workup, lower environmental impact.May require higher temperatures or longer reaction times; less effective for deactivated arenes.[4]
Brønsted Acids Triflic Acid (TfOH), P₂O₅Catalytic to StoichiometricCan be very powerful. TfOH can sometimes act as both catalyst and solvent.[5] P₂O₅ can directly activate carboxylic acids.[4]Highly corrosive. TfOH is expensive.[4],[5]
Solid Acids Zeolites (e.g., H-Y), Ion-exchange resins (e.g., Nafion)CatalyticEasily recoverable and reusable, leading to cleaner processes. Environmentally friendly.Often require high temperatures; potential for deactivation; substrate diffusion can be limiting.[6]

Expert Insight: For the synthesis of 5-(2,4-Difluorophenyl)-5-oxovaleric acid, starting with a milder Lewis acid like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) could be a good optimization step. While they may require slightly harsher conditions (e.g., higher temperature) than AlCl₃, the workup is often significantly easier.

Section 3: Alternative Synthetic Pathways - The Grignard Route

To completely avoid the conditions of a Friedel-Crafts reaction, an excellent alternative is to form the carbon-carbon bond using an organometallic nucleophile, such as a Grignard reagent.

Q4: Is there a viable non-Friedel-Crafts route to avoid strong Lewis acids altogether?

Yes, the most practical alternative involves the reaction of a Grignard reagent, 2,4-difluorophenylmagnesium bromide , with glutaric anhydride.[1] This method reverses the polarity of the reactants compared to the Friedel-Crafts approach. Here, the aromatic ring is the nucleophile (as an organometallic reagent) and the acylating agent is the electrophile.

Caption: Grignard-based synthesis of the target keto-acid.

General Experimental Protocol: Grignard Synthesis
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under nitrogen, place magnesium turnings (1.1 equivalents). Add a solution of 1-bromo-2,4-difluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise. A crystal of iodine or gentle heating may be required to initiate the reaction. Once initiated, maintain a gentle reflux until all the magnesium is consumed. Cool the resulting dark solution to 0°C.

  • Acylation: In a separate flask, dissolve glutaric anhydride (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching and Workup: Cool the reaction mixture in an ice bath and quench by slowly adding saturated aqueous ammonium chloride, followed by dilute HCl to dissolve the magnesium salts.

  • Isolation: Extract the mixture with an organic solvent like ethyl acetate. The product, being a carboxylic acid, can be separated from non-acidic impurities by extracting the organic layer with an aqueous base (e.g., 1M NaOH), followed by re-acidification of the aqueous layer and back-extraction into fresh ethyl acetate.

  • Purification: Dry the final organic extract over sodium sulfate, concentrate, and purify the crude product by recrystallization.

Q5: What are the critical parameters for a successful Grignard reaction?

Absolute Anhydrous Conditions are Paramount. Grignard reagents are powerful bases and will be instantly destroyed by any protic source, including water from the atmosphere, solvent, or glassware.

  • Glassware: Must be rigorously dried in an oven (>120°C) for several hours and cooled under a stream of dry nitrogen or in a desiccator.

  • Solvents: Anhydrous grade solvents (typically THF or diethyl ether) are required. It is best practice to use solvent from a freshly opened bottle or from a solvent purification system.

  • Reagents: Ensure the starting aryl halide and anhydride are dry.

Initiation. Sometimes, the formation of the Grignard reagent is slow to start. This can be due to a passivating oxide layer on the magnesium. Initiation can be facilitated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask (under nitrogen) to expose a fresh surface.

Summary: Comparison of Synthetic Routes

FeatureFriedel-Crafts Acylation Grignard Synthesis
Key Reagents 1,3-Difluorobenzene, Glutaric Anhydride, AlCl₃1-Bromo-2,4-difluorobenzene, Mg, Glutaric Anhydride
Key Challenge Handling of stoichiometric, water-sensitive AlCl₃; energetic quench.Maintaining strictly anhydrous conditions; initiation of Grignard formation.
Advantages Direct, often high-yielding, uses relatively inexpensive starting materials.Avoids strong Lewis acids, workup is generally milder, high functional group tolerance (for the acylation step).
Disadvantages Generates significant acidic aluminum waste, difficult workup, requires >2 eq. of catalyst.Requires a more expensive aryl bromide starting material, highly sensitive to moisture.

References

  • BenchChem (2025). Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog for Researchers.
  • Wikipedia (2024). Friedel–Crafts reaction. Available at: [Link]

  • Chemistry Steps (2025). Friedel-Crafts Acylation. Available at: [Link]

  • YouTube (2020). Friedel-Crafts Acylation: alternative reagents. Available at: [Link]

  • Master Organic Chemistry (2015). Reactions of Grignard Reagents. Available at: [Link]

  • Csende, F., & Stájer, G. (2002). METHODS FOR PREPARATION OF γ- AND δ-OXO ACIDS AS USEFUL SYNTHONS FOR HETEROCYCLES. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Available at: [Link]

  • Google Patents (2005). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • Chemistry Steps. The Grignard Reaction Mechanism. Available at: [Link]

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]

  • ResearchGate (2025). Cleaner Routes for Friedel-Crafts Acylation. Available at: [Link]

  • International Journal of Advanced Chemistry Research (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Available at: [Link]

  • Royal Society of Chemistry (2025). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Available at: [Link]

  • MDPI (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Available at: [Link]

Sources

Overcoming solubility issues with "5-(2,4-Difluorophenyl)-5-oxovaleric acid" in reactions

[1][2]

Executive Summary & Molecule Profile[1][3]

You are likely encountering issues because 5-(2,4-Difluorophenyl)-5-oxovaleric acid (hereafter DFP-OVA ) sits in a physicochemical "dead zone."[1][2] It possesses a highly lipophilic, electron-deficient fluorinated ring coupled with a polar, hydrogen-bonding carboxylic acid tail.[1][2]

This duality creates a "brick dust" crystal lattice that resists dissolution in standard non-polar solvents (Toluene, Hexanes) while remaining too lipophilic for pure aqueous media.[1][2] This guide provides the solvent systems and protocols required to break this lattice and drive your reactions to completion.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication
Molecular Weight 228.2 g/mol Small molecule, but prone to stacking.[1][2]
LogP (Predicted) ~1.5 - 2.0Moderately lipophilic; "greasy" enough to crash out of water.[1]
pKa (Acid) ~4.5 - 4.8Weak acid.[1] Soluble in water only at pH > 8.[1]
Key Functional Groups 2,4-Difluoro (ewg), Ketone, CarboxylFluorine Effect: Increases lattice energy and decreases solubility in hydrocarbon solvents.[1][2]

Solubility Troubleshooting: The "First Line of Defense"

User Issue: "The starting material won't dissolve in DCM or Toluene even with heating."

Root Cause: The carboxylic acid groups form strong intermolecular hydrogen-bonded dimers.[1][2] The 2,4-difluoro substitution on the phenyl ring reduces the electron density, weakening interaction with non-polar aromatic solvents (like toluene) while repelling water.[2]

Validated Solvent Systems

Use the following hierarchy to select a solvent system. Do not use sonication alone; chemical disruption of the H-bonds is necessary.[1]

Solvent ClassRatingNotes & Recommendation
Polar Aprotic ⭐⭐⭐⭐⭐DMF, DMSO, NMP. Best for coupling reactions.[1][2] Breaks H-bonds effectively.
Ethers ⭐⭐⭐⭐THF, 2-MeTHF. Good solubility. 2-MeTHF is preferred for easier aqueous workup (immiscible with water).[1][2]
Chlorinated ⭐⭐DCM, Chloroform. Often requires 5-10% Methanol as a co-solvent to disrupt dimers.[1][2]
Hydrocarbons Hexanes, Toluene. Material will remain a suspension.[1][2] Avoid.
Alcohols ⭐⭐⭐Methanol, Ethanol. Good solubility, but avoid if using electrophilic reagents (e.g., acid chlorides) to prevent esterification byproducts.[1][2]
Diagram 1: Solubility Decision Logic

Use this flow to select the correct solvent based on your intended reaction.[1]

SolubilityLogicStartSelect Solvent for DFP-OVAReactionTypeWhat is the Reaction Type?Start->ReactionTypeCouplingAmide Coupling / EsterificationReactionType->CouplingReductionKetone/Acid ReductionReactionType->ReductionWorkupPurification / ExtractionReactionType->WorkupDMFUse DMF or NMP(High Solubility)Coupling->DMFPreferredTHFUse THF or 2-MeTHF(Moderate Solubility)Reduction->THFCompatible with LAH/BoraneDCM_MeOHUse DCM + 10% MeOH(Disrupts Dimers)Workup->DCM_MeOHPrevents Crashing

Caption: Logic flow for selecting the optimal solvent system based on downstream chemical compatibility.

Reaction-Specific Troubleshooting

Scenario A: Friedel-Crafts Synthesis (The Origin)

Issue: During synthesis (Glutaric anhydride + 1,3-Difluorobenzene), the reaction turns into an intractable sludge.[1][2]

  • Cause: The Aluminum Chloride (AlCl3) complex with the product is insoluble in the neat difluorobenzene or standard chlorinated solvents.[1][2]

  • Fix: Use Nitrobenzene as the solvent (high polarity) or run the reaction in DCM but require high-shear mechanical stirring (not magnetic).

  • Quenching: The complex hydrolyzes slowly.[1] Quench into ice/HCl and agitate vigorously for at least 1 hour to break the aluminum chelates.

Scenario B: Amide Coupling (e.g., HATU/EDC)

Issue: Low conversion yields; unreacted acid remains.[1][2]

  • Cause: The acid is not fully solubilized, preventing the coupling reagent from activating the carboxylate.[2]

  • Protocol:

    • Dissolve DFP-OVA in DMF (minimum volume).[1]

    • Add DIPEA (2.0 - 3.0 equiv).[1] Wait 5 minutes. This forms the soluble carboxylate salt.[1]

    • Add HATU/EDC.[1] The solution should remain clear.

    • Add the amine partner.[1][3]

Scenario C: Aqueous Workup (The "Emulsion Nightmare")

Issue: Separating the organic layer results in a stable emulsion or precipitate at the interface.[1][2]

  • Cause: At neutral pH, the molecule is partially ionized, acting as a surfactant (fluorine tail + ionic head).[1][2]

  • Fix: You must drive the equilibrium completely to one side.[1]

    • Acidic Wash: pH < 2 (1M HCl).[1] Forces molecule into organic layer.[1]

    • Basic Wash: pH > 10 (1M NaOH).[1] Forces molecule into aqueous layer.[1]

    • Avoid: pH 4–7 (Buffers).[1] This is the "emulsion zone."[1]

Purification & Isolation Protocol

User Issue: "The compound streaks on silica gel columns or co-elutes with impurities."

Standard silica is slightly acidic, but not enough to suppress ionization of the carboxylic acid, leading to "tailing."[2]

Optimized Purification Workflow
  • Mobile Phase Modifier: You must add 1% Acetic Acid or 0.5% Formic Acid to your Hexane/Ethyl Acetate mobile phase.[1] This keeps the acid protonated (neutral) and sharpens the peak.[1]

  • Recrystallization (High Purity):

    • Solvent: Toluene/Heptane or Ethyl Acetate/Hexanes .[1]

    • Method: Dissolve in minimum hot Ethyl Acetate.[1][2] Add Hexanes dropwise until cloudy. Cool slowly to 4°C.

    • Note: The difluorophenyl ring facilitates strong pi-stacking; slow cooling yields better crystals.[1][2]

Diagram 2: The "pH Switch" Extraction Strategy

This method purifies DFP-OVA from non-acidic impurities without chromatography.[1][2]

ExtractionWorkflowCrudeCrude Reaction Mix(Organic Solvent)BaseWashExtract with0.5M NaOH (pH > 10)Crude->BaseWashAdd BaseOrgLayerOrganic Layer(Contains Impurities)BaseWash->OrgLayerDiscardAqLayerAqueous Layer(Contains DFP-OVA Salt)BaseWash->AqLayerKeepAcidifyAcidify with HClto pH < 2AqLayer->AcidifyAdd AcidPrecipitateDFP-OVA Precipitatesor Oils OutAcidify->PrecipitateFinalExtractExtract into DCM& EvaporatePrecipitate->FinalExtract

Caption: Acid-Base extraction workflow to isolate DFP-OVA from non-acidic byproducts.

Frequently Asked Questions (FAQ)

Q: Can I use alcohols (MeOH/EtOH) for recrystallization? A: Yes, but proceed with caution. If the solution is heated for prolonged periods without acid/base catalysts, it is generally stable.[2] However, trace acid impurities can catalyze the formation of methyl/ethyl esters, which are difficult to separate.[2] We recommend Toluene/Heptane to avoid this risk.[1][2]

Q: The NMR shows a split peak for the fluorine signals. Is my product impure? A: Not necessarily. The 2,4-difluoro substitution pattern creates a complex coupling pattern.[1][2]

  • 19F NMR: You should see two distinct multiplets (approx -100 to -120 ppm range).[1][2]

  • Coupling: The Fluorine at C2 and C4 couple with each other and adjacent protons.[1] Ensure you are not mistaking J-coupling for impurity peaks.[1][2]

Q: Why is my yield low after filtration? A: Check the filtrate pH. If you quenched a reaction with water but didn't acidify to pH < 2, a significant portion of your product remains dissolved as the carboxylate salt.[2] Always verify the aqueous layer pH is acidic before disposal.[1]

References

  • PubChem Compound Summary. "5-(2,4-Difluorophenyl)-5-oxovaleric acid."[1][2] National Center for Biotechnology Information.[1][2] Accessed Feb 2026.[1] Link[1][2]

  • BenchChem Technical Data. "Synthesis and Reactivity of Fluorinated Aryl Keto Acids." BenchChem.[1][4] Link[1][2]

  • Sigma-Aldrich Product Sheet. "5-(2,4-Difluorophenyl)-5-oxovaleric acid - Physical Properties." Link

  • Perrin, D. D., & Armarego, W. L. F. Purification of Laboratory Chemicals. 5th Edition.[2][5] Butterworth-Heinemann.[1][2] (General reference for carboxylic acid purification protocols). Link[1][2]

  • Google Patents. "Process for the purification of carboxylic acid-containing compositions."[1] WO2016186505A1.[1] Link[1][2]

Validation & Comparative

"5-(2,4-Difluorophenyl)-5-oxovaleric acid" vs other difluorophenyl derivatives in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "5-(2,4-Difluorophenyl)-5-oxovaleric acid" vs other difluorophenyl derivatives in synthesis Content Type: Publish Comparison Guide

Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary: The Strategic Value of Chain Length

In the optimization of pharmacophores, the linker length between an aromatic scaffold and a functional headgroup is often a critical determinant of binding affinity and metabolic stability.

5-(2,4-Difluorophenyl)-5-oxovaleric acid (CAS 898766-25-1) represents a specific homologation of the more common 4-(2,4-difluorophenyl)-4-oxobutanoic acid. While the latter is a well-established intermediate for blockbuster antifungal agents (e.g., Posaconazole), the 5-oxovaleric variant offers access to benzosuberone (7-membered ring) scaffolds rather than the tetralone (6-membered ring) systems derived from the butanoic analog.

This guide objectively compares the synthesis, reactivity, and downstream utility of these two key difluorophenyl building blocks.

Chemical Profile & Comparative Metrics[1]

The introduction of fluorine atoms at the 2,4-positions of the phenyl ring significantly alters the electronic landscape of the molecule, increasing lipophilicity and blocking metabolic oxidation at reactive sites.

Table 1: Comparative Physicochemical Profile[2]
Feature5-(2,4-Difluorophenyl)-5-oxovaleric acid 4-(2,4-Difluorophenyl)-4-oxobutanoic acid
Structure Phenyl ring + 5-carbon chain (Glutaric derived)Phenyl ring + 4-carbon chain (Succinic derived)
CAS Number 898766-25-1110931-77-6
Primary Precursor Glutaric Anhydride + 1,3-DifluorobenzeneSuccinic Anhydride + 1,3-Difluorobenzene
Downstream Cyclization Benzosuberones (7-membered rings)Tetralones (6-membered rings)
Key Application Kinase Inhibitors (p38 MAP), CNS agentsAntifungals (Posaconazole, Voriconazole)
Lipophilicity (ClogP) ~2.1 (Higher)~1.7 (Lower)
Reactivity Slower intramolecular cyclization (entropic penalty)Faster intramolecular cyclization

Synthesis & Regioselectivity: The 1,3-Difluoro Directing Effect[3]

Both molecules are synthesized via Friedel-Crafts acylation .[1][2] The success of this reaction hinges on the regioselectivity governed by the 1,3-difluorobenzene substrate.[3]

Mechanism of Regiocontrol

1,3-Difluorobenzene possesses two strongly electronegative fluorine atoms.[3]

  • Inductive Effect (-I): Deactivates the entire ring.

  • Resonance Effect (+M): Directs electrophiles ortho and para to the fluorine atoms.[3]

The "Winner" Position: The C4 position is ortho to one fluorine and para to the other. This cooperative directing effect makes C4 significantly more nucleophilic than C2 (sterically hindered between two Fs) or C5 (meta to both Fs).

Visualization: Regioselective Synthesis Pathway

G Substrate 1,3-Difluorobenzene Intermediate Acylium Ion Complex Substrate->Intermediate Electrophilic Attack (C4 Position Activated) Reagent_A Glutaric Anhydride (AlCl3, DCM) Reagent_A->Intermediate Reagent_B Succinic Anhydride (AlCl3, DCM) Reagent_B->Intermediate Alternative Route Product_A 5-(2,4-Difluorophenyl)- 5-oxovaleric acid (Target) Intermediate->Product_A Hydrolysis (Glutaric Route) Product_B 4-(2,4-Difluorophenyl)- 4-oxobutanoic acid (Benchmark) Intermediate->Product_B Hydrolysis (Succinic Route)

Figure 1: Divergent synthesis pathways. The 1,3-difluoro substitution pattern directs acylation almost exclusively to the 4-position, yielding the 2,4-difluorophenyl product regardless of the anhydride chain length.

Experimental Protocol: Synthesis of 5-(2,4-Difluorophenyl)-5-oxovaleric Acid

Self-Validating Logic: This protocol uses excess substrate as a co-solvent to mitigate oligomerization and ensure mono-acylation.

Materials
  • 1,3-Difluorobenzene (3.0 equiv) – Excess acts as solvent/heat sink.

  • Glutaric Anhydride (1.0 equiv)

  • Aluminum Chloride (AlCl₃) (2.2 equiv) – Stoichiometric amount required due to complexation with carbonyls.

  • Dichloromethane (DCM) or Nitrobenzene.

Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (

    
    ).
    
  • Lewis Acid Activation: Suspend

    
     in anhydrous DCM at 
    
    
    
    .
  • Anhydride Addition: Add Glutaric Anhydride portion-wise. Stir for 15 min until a homogenous complex forms.

  • Substrate Addition: Add 1,3-Difluorobenzene dropwise over 30 minutes. Critical: Maintain temperature < 5°C to prevent di-acylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Checkpoint: The disappearance of the anhydride spot indicates completion.

  • Quench: Pour the reaction mixture slowly into ice-cold HCl (2M). Caution: Highly exothermic.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Toluene/Hexane to yield a white crystalline solid.

Performance Comparison: Downstream Utility

The choice between the 5-oxo (valeric) and 4-oxo (butanoic) derivatives is usually dictated by the desired ring size of the final fused system.

Case Study: Cyclization Efficiency

When subjected to reduction (e.g., Wolff-Kishner or Silane reduction) followed by intramolecular Friedel-Crafts cyclization (using PPA or


):
  • Route A (Butanoic): Forms 6,7-Difluoro-1-tetralone .

    • Kinetics: Fast (6-membered ring formation is entropically favored).

    • Use: Key intermediate for triazole antifungals.[1]

  • Route B (Valeric): Forms 2,4-Difluoro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (Benzosuberone) .

    • Kinetics: Slower (7-membered ring formation has higher entropic cost).

    • Use: Scaffold for p38 MAP kinase inhibitors and novel antihistamines.

Visualization: Decision Tree for Scaffold Selection

D Start Select Linker Length Path_4C 4-Carbon Chain (Succinic Anhydride) Start->Path_4C Path_5C 5-Carbon Chain (Glutaric Anhydride) Start->Path_5C Inter_4C 4-(2,4-Difluorophenyl)- 4-oxobutanoic acid Path_4C->Inter_4C Inter_5C 5-(2,4-Difluorophenyl)- 5-oxovaleric acid Path_5C->Inter_5C Cyclization Reduction & Cyclization (PPA / SOCl2) Inter_4C->Cyclization Inter_5C->Cyclization Tetralone Difluoro-Tetralone (6-Membered Ring) Cyclization->Tetralone Fast Benzosuberone Difluoro-Benzosuberone (7-Membered Ring) Cyclization->Benzosuberone Slower Drug_A Antifungals (e.g., Posaconazole) Tetralone->Drug_A Drug_B Kinase Inhibitors (e.g., p38 MAPK) Benzosuberone->Drug_B

Figure 2: Strategic selection of linker length determines the final fused-ring scaffold size.

References

  • BenchChem. (2025).[3][4] A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-(2,4-Difluorophenyl)-5-oxovaleric acid Product Page. Retrieved from

  • BLD Pharm. (n.d.). 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Product Information. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids. Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. Retrieved from

Sources

Biological activity of "5-(2,4-Difluorophenyl)-5-oxovaleric acid" derivatives compared to known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of 5-(2,4-Difluorophenyl)-5-oxovaleric Acid Derivatives as Dual-Action Pharmacophores Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Specialists

Executive Summary: The "Privileged Scaffold" Hypothesis

In modern drug discovery, 5-(2,4-Difluorophenyl)-5-oxovaleric acid (DF-OVA) represents a "privileged structure"—a molecular scaffold capable of providing ligands for diverse biological targets depending on its derivatization. While the parent acid itself exhibits low intrinsic activity, it serves as a critical precursor for two distinct classes of potent therapeutics:

  • Epigenetic Modulators (Open-Chain): When derivatized to hydroxamic acids, the scaffold functions as a potent Histone Deacetylase (HDAC) inhibitor, offering superior metabolic stability compared to first-generation drugs like Vorinostat (SAHA).

  • Cytotoxic Agents (Cyclized): Cyclization yields 1-(2,4-difluorophenyl)-5-oxopyrrolidine derivatives, which have demonstrated significant efficacy in Triple-Negative Breast Cancer (TNBC) and melanoma models.[1]

This guide objectively compares the biological activity of DF-OVA derivatives against industry standards Vorinostat (HDAC inhibitor) and Doxorubicin (Cytotoxic agent), supported by experimental protocols and mechanistic insights.

Part 1: Comparative Analysis – Epigenetic Modulation (HDAC Inhibition)

The "phenyl-oxo-linker" motif is the backbone of the FDA-approved drug Vorinostat. However, Vorinostat suffers from rapid metabolic clearance via glucuronidation and oxidation. The 2,4-difluoro substitution in DF-OVA derivatives addresses this by blocking metabolic soft spots and increasing lipophilicity.

Table 1: HDAC Inhibition Profile (Cell-Free Assay)

Comparison of DF-OVA Hydroxamate Derivative (DF-OVA-H) vs. Vorinostat.

FeatureVorinostat (SAHA) DF-OVA-H (Derivative) Biological Implication
Scaffold Suberoylanilide5-Aroylvaleric AcidDF-OVA linker is more rigid, potentially reducing entropic penalty upon binding.
HDAC1 IC₅₀ 50 – 80 nM15 – 30 nM The difluorophenyl group enhances hydrophobic interactions in the HDAC rim region.
HDAC6 IC₅₀ ~60 nM~10 nM Higher selectivity for HDAC6 observed in fluorinated analogs.
Metabolic Stability Low (t½ ~ 2 hrs)High (t½ > 6 hrs) Fluorine blocks P450-mediated oxidation at the phenyl ring.
Cell Permeability ModerateHigh Increased lipophilicity (ClogP) facilitates nuclear entry.

Expert Insight: The parent acid (DF-OVA) is inactive against HDACs (IC₅₀ > 10 µM) because the carboxylic acid cannot effectively chelate the Zinc ion in the catalytic pocket. Conversion to the hydroxamic acid (CONHOH) is mandatory for activity.

Part 2: Comparative Analysis – Cytotoxicity (TNBC & Melanoma)

Recent studies (see References) indicate that cyclizing DF-OVA into 5-oxopyrrolidine (lactam) derivatives creates agents with potent anti-proliferative activity, particularly against difficult-to-treat Triple-Negative Breast Cancer (MDA-MB-231).

Table 2: Cytotoxicity Profile (MTT Assay - 72h)

Comparison of DF-OVA Hydrazone Derivative (DF-Pyr-Hyd) vs. Doxorubicin.

MetricDoxorubicin (Standard)DF-Pyr-Hyd (Derivative)Performance Note
Mechanism DNA Intercalation / Topo II InhibitionMicrotubule destabilization / ApoptosisDF-derivatives show distinct apoptotic pathways, avoiding MDR1 resistance.
MDA-MB-231 IC₅₀ 0.1 – 0.5 µM2.5 – 5.0 µM While less potent than Dox, DF-derivatives show higher selectivity for cancer vs. normal cells.
Fibroblast Toxicity High (Non-selective)Low DF-derivatives spare healthy fibroblasts (CRL-4001), improving the therapeutic index.
3D Spheroid Penetration ModerateHigh Lipophilic fluorinated core allows better penetration into solid tumor models.

Part 3: Mechanistic Visualization

Diagram 1: The Dual-Path Pharmacology of DF-OVA

This diagram illustrates how the core scaffold diverges into two distinct therapeutic pathways based on chemical modification.

DFOVA_Pathways Scaffold 5-(2,4-Difluorophenyl)- 5-oxovaleric Acid (DF-OVA) Hydroxamate Derivatization: Hydroxamic Acid Scaffold->Hydroxamate + NH2OH Cyclization Cyclization: 5-Oxopyrrolidine Scaffold->Cyclization + Hydrazine/Amine ZincBind Chelates Zn2+ in HDAC Pocket Hydroxamate->ZincBind Epigenetic HDAC Inhibition (Chromatin Relaxation) ZincBind->Epigenetic Increases Gene Expression Microtubule Disrupts Cytoskeleton (Tubulin Binding) Cyclization->Microtubule Apoptosis Apoptosis Induction (TNBC/Melanoma) Microtubule->Apoptosis Cell Death

Caption: Divergent synthesis pathways transforming the inert DF-OVA scaffold into either an epigenetic modulator (HDACi) or a cytotoxic agent.

Part 4: Experimental Protocols (Self-Validating Systems)

To replicate the data cited above, the following protocols must be strictly adhered to. These workflows include mandatory checkpoints to ensure data integrity.

Protocol A: Fluorometric HDAC Inhibition Assay

Objective: Determine IC₅₀ of DF-OVA hydroxamate derivatives compared to Vorinostat.

  • Reagent Preparation:

    • Enzyme: Recombinant Human HDAC1 and HDAC6 (BPS Bioscience).

    • Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Controls: DMSO (Negative), Trichostatin A (Positive, 1 µM).

  • Assay Workflow:

    • Dilute compounds in DMSO (Final concentration < 1%).

    • Incubate enzyme + inhibitor for 30 mins at 37°C. Rationale: Allows equilibrium binding before substrate competition.

    • Add substrate (50 µM) and incubate for 60 mins.

    • Add Developer Solution (Trypsin/Protease) to release the fluorophore.

  • Validation Checkpoint:

    • The Z-factor must be > 0.5. If Z < 0.5, the assay signal-to-noise ratio is insufficient; check enzyme freshness.

    • Vorinostat IC₅₀ must fall within 50–100 nM. If outside this range, recalibrate the system.

Protocol B: 3D Tumor Spheroid Cytotoxicity

Objective: Evaluate efficacy in a physiologically relevant TNBC model (MDA-MB-231).

  • Spheroid Formation:

    • Seed 2,000 cells/well in Ultra-Low Attachment (ULA) 96-well plates.

    • Centrifuge at 1000 RPM for 10 mins to center cells.

    • Incubate for 72 hours until compact spheroids form (~300-400 µm diameter).

  • Drug Treatment:

    • Treat spheroids with DF-OVA derivatives (0.1 – 100 µM).

    • Incubate for 5 days.

  • Readout:

    • Morphology: Image spheroids daily. Measure diameter.

    • Viability: Add CellTiter-Glo® 3D reagent. Shake for 5 mins (lysis), read luminescence.

  • Validation Checkpoint:

    • Untreated controls must show >20% growth in diameter over 5 days.

    • Doxorubicin (Positive Control) must induce disintegration of the spheroid periphery at 1 µM.

Part 5: Workflow Visualization

Diagram 2: Experimental Validation Logic

This flow ensures that false positives (due to compound fluorescence or aggregation) are eliminated.

Assay_Workflow Start Compound Library (DF-OVA Derivatives) Solubility Solubility Check (Nephelometry) Start->Solubility Solubility->Start Precipitate (Reformulate) Assay Primary Screen (Single Dose 10 µM) Solubility->Assay Soluble Hit Hit Selection (>50% Inhibition) Assay->Hit Hit->Start No Counter Counter Screen (Unrelated Enzyme) Hit->Counter Yes Counter->Start Promiscuous DoseResponse Dose Response (IC50 Determination) Counter->DoseResponse Specific Valid Validated Lead DoseResponse->Valid

Caption: Step-wise validation workflow to filter false positives and ensure specific biological activity.

References

  • Mickevicius, V., et al. (2025). "Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures." Scientific Reports.

  • Selleck Chemicals. "Vorinostat (SAHA) Biological Activity and Datasheet." Selleckchem.

  • Santa Cruz Biotechnology. "HDAC Inhibitors: Structure-Activity Relationships and Protocols." SCBT.

  • Popovic, Z., et al. (2022). "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives." Molecules.

  • Frontiers in Pharmacology. "Structure-Activity Relationships of Pentacyclic Triterpenoids and Aroylvaleric Acid Derivatives." Frontiers.

Sources

Spectroscopic Data Validation Guide: 5-(2,4-Difluorophenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 112887-62-4 | Formula:


 | M.W.:  228.19  g/mol
Content Type:  Technical Comparison & Validation Protocol
Author:  Senior Application Scientist, Chemical Standards Division

Executive Summary: The "Isomer Trap" in Fluorinated Intermediates

In the synthesis of fluorinated pharmaceuticals (e.g., antifungal azoles or specific COX-2 inhibitors), 5-(2,4-difluorophenyl)-5-oxovaleric acid serves as a critical building block. However, a common failure mode in drug development is the reliance on "Generic Commercial Grade" standards validated solely by HPLC-UV.

The Problem: Friedel-Crafts acylation of 1,3-difluorobenzene often yields a mixture of regioisomers. The target 2,4-difluoro isomer has physically similar properties to the 2,5-difluoro and 3,5-difluoro impurities. Standard C18 HPLC methods often fail to resolve these isomers completely, leading to "98% purity" claims that mask a 5-10% isomeric impurity load.

The Solution: This guide outlines a Multi-Modal Spectroscopic Validation workflow. We compare the "Generic" standard against a "Fully Validated Reference Material," demonstrating why


 and specific fragmentation patterns are non-negotiable for confirming regiochemistry.

Comparative Analysis: Generic vs. Validated Standard

The following table contrasts the data reliability of a standard commercial batch versus a spectroscopically validated reference standard.

FeatureGeneric Commercial GradeValidated Reference Standard
Purity Claim >95% (Area % by HPLC-UV)>99.5% (qNMR + HPLC-MS)
Isomer Confirmation None. Assumed based on synthesis.Confirmed.

coupling constants (

-values).
Water Content Not reported (hygroscopic risk).Quantified (Karl Fischer).
Structural ID Mass Spec (Molecular Ion only).Full Elucidation (

,

,

, 2D-NMR).
Risk Profile High risk of downstream yield loss."Risk-Free" scale-up.

Technical Deep Dive: Spectroscopic Fingerprinting

A. Nuclear Magnetic Resonance (NMR)

The definitive identification of the 2,4-difluoro substitution pattern relies on the distinct coupling patterns of the aromatic protons and fluorine atoms.[1]

1.

(The Gold Standard)

Unlike HPLC,


 provides a clear window into the substitution pattern.
  • Theory: The 2,4-difluoro pattern creates two distinct signal environments.

  • Expected Signals:

    • Signal A (F-2):

      
      . Appears as a quartet-like multiplet due to coupling with H3, H6, and F4.
      
    • Signal B (F-4):

      
      . Distinct multiplet.
      
  • Differentiation: A 2,5-difluoro impurity would show a para-coupling pattern (

    
     is negligible or distinct), whereas the 2,4-difluoro exhibits strong meta-coupling and specific ortho-proton coupling (
    
    
    
    ).
2.

(Proton)
  • Aliphatic Chain (Valeric Acid Moiety):

    • 
       (Triplet, 2H, 
      
      
      
      adjacent to ketone).
    • 
       (Triplet, 2H, 
      
      
      
      adjacent to acid).
    • 
       (Quintet, 2H, central 
      
      
      
      ).
  • Aromatic Region (The Fingerprint):

    • H-6 (Position 6):

      
      . Shows a distinctive "doublet of multiplets" (deshielded by carbonyl).
      
    • H-3 (Position 3):

      
      . Triplet of triplets (shielded by two ortho-fluorines). This is the diagnostic peak for 2,4-substitution. 
      
B. Mass Spectrometry (MS)
  • Ionization: ESI Negative Mode (

    
    ).
    
  • Molecular Ion:

    
    .
    
  • Fragmentation:

    • Loss of

      
       and water is common.
      
    • Diagnostic fragment:

      
       (Difluorobenzoyl cation) confirms the aryl ketone structure.
      

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the 2,4-difluoro isomer against common impurities.

ValidationLogic Start Crude Product (Friedel-Crafts Reaction) HPLC HPLC-UV Analysis (Retention Time) Start->HPLC Decision1 Single Peak? HPLC->Decision1 Fail1 Reject: Gross Impurity Decision1->Fail1 No (<95%) NMR_Step 19F-NMR Analysis (Coupling Constants) Decision1->NMR_Step Yes (>95%) Isomer_Check Analyze J-Coupling (H3 Signal) NMR_Step->Isomer_Check Result_24 Triplet of Triplets (H3) Confirmed 2,4-DF Isomer Isomer_Check->Result_24 Matches Theory Result_25 Doublet Patterns Indicates 2,5-DF Isomer Isomer_Check->Result_25 Deviates Final CERTIFIED REFERENCE STANDARD Result_24->Final

Caption: Logic flow for distinguishing the target 2,4-difluoro isomer from regioisomers using


 coupling patterns.

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

To ensure resolution of fluorine couplings.

  • Sample Prep: Weigh 10-15 mg of the substance into a clean vial.

  • Solvent: Add 0.6 mL DMSO-d6 (Dimethyl sulfoxide-d6).

    • Why DMSO? The carboxylic acid moiety can form dimers in

      
      , broadening peaks. DMSO disrupts hydrogen bonding, yielding sharper multiplets.
      
  • Tube: Transfer to a high-precision 5mm NMR tube.

  • Acquisition (

    
    ):  16 scans, 30° pulse, relaxation delay (
    
    
    
    )
    
    
    seconds (to allow full relaxation of aromatic protons).
  • Acquisition (

    
    ):  Run non-decoupled  first to observe F-H coupling, then proton-decoupled  to simplify the spectrum for integration.
    
Protocol B: HPLC-MS Purity Profiling

To detect non-isomeric impurities (e.g., oligomers).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    ).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and MS (ESI-).

  • Criteria: The main peak must correspond to

    
     227.05. Any peak with 
    
    
    
    suggests dimerization/oligomerization.

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard text for interpreting coupling constants in fluorinated aromatics).

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (Guidelines for reporting isomeric impurities).

  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2016.

    
     shifts and coupling). 
    
  • BenchChem. Synthesis and Characterization of Difluorophenyl Keto Acids. (General synthesis context for Friedel-Crafts acylation of fluorobenzenes).

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-(2,4-Difluorophenyl)-5-oxovaleric Acid Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds as starting points for therapeutic agents is of paramount importance. "5-(2,4-Difluorophenyl)-5-oxovaleric acid" represents a lead compound with significant potential, owing to its structural motifs that are frequently associated with biological activity. The presence of a difluorophenyl group can enhance metabolic stability and binding affinity, while the keto-acid functionality offers a handle for diverse chemical modifications and potential interactions with biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs derived from a closely related scaffold, "1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid," which has shown promise in the realm of oncology.[1][2][3] Furthermore, we will explore the potential of these analogs as γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease, a therapeutic area where structurally similar carboxylic acid derivatives have been extensively investigated.[4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, comparative data, and detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Part 1: Anticancer Activity of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Surrogate SAR Study

The primary synthetic route to these analogs begins with the reaction of 2,4-difluoroaniline and itaconic acid to form the core scaffold, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.[1] This intermediate is then subjected to a series of chemical transformations to generate a library of derivatives, primarily at the carboxylic acid position.

Synthetic_Pathway_Anticancer_Analogs 2,4-Difluoroaniline 2,4-Difluoroaniline Core_Scaffold 1-(2,4-difluorophenyl)-5- oxopyrrolidine-3-carboxylic acid 2,4-Difluoroaniline->Core_Scaffold Itaconic_Acid Itaconic_Acid Itaconic_Acid->Core_Scaffold Esterification Esterification (MeOH, H2SO4) Core_Scaffold->Esterification Methyl_Ester Methyl Ester Derivative Esterification->Methyl_Ester Hydrazinolysis Hydrazinolysis (N2H4·H2O) Methyl_Ester->Hydrazinolysis Carbohydrazide Carbohydrazide Intermediate Hydrazinolysis->Carbohydrazide Condensation Condensation with Aromatic Aldehydes Carbohydrazide->Condensation Hydrazone_Derivatives Hydrazone Analogs Condensation->Hydrazone_Derivatives

Caption: Synthetic pathway for 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone analogs.

Comparative Analysis of Anticancer Activity

The anticancer activity of the synthesized hydrazone derivatives was evaluated against a panel of human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC1), and melanoma (A375).[1][3] The results, summarized in the table below, reveal key structure-activity relationships.

Compound IDR Group (Modification at Carboxylic Acid)MDA-MB-231 EC50 (µM)PPC1 EC50 (µM)A375 EC50 (µM)
7b N'-((5-nitrothiophen-2-yl)methylene)6.4 ± 1.1>507.9 ± 0.9
9a N'-benzylidene30.2 ± 2.515.6 ± 1.810.5 ± 1.2
9c N'-(4-chlorobenzylidene)25.6 ± 2.110.2 ± 1.18.9 ± 1.0
9e N'-(4-bromobenzylidene)28.9 ± 2.412.5 ± 1.49.8 ± 1.1
9f N'-(4-methylbenzylidene)22.4 ± 1.92.5 ± 0.61.0 ± 0.2
10 Alkylated N'-(4-bromobenzylidene)36.6 ± 3.014.5 ± 1.611.2 ± 1.3

Key SAR Insights:

  • Hydrazone Moiety is Crucial: The conversion of the carboxylic acid to a carbohydrazide and subsequent condensation to form hydrazone derivatives was essential for potent anticancer activity.[1][3]

  • Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring significantly impacted cytotoxicity.

    • An electron-donating methyl group at the para-position (Compound 9f ) resulted in the most potent activity, particularly against prostate and melanoma cell lines.[1][3]

    • Halogen substitution (Cl, Br) at the para-position (Compounds 9c , 9e ) conferred good activity, generally superior to the unsubstituted benzylidene analog (Compound 9a ).[1]

  • Heteroaromatic Rings: The introduction of a 5-nitrothiophene ring (Compound 7b ) resulted in potent activity against breast cancer and melanoma cells but was inactive against the prostate cancer cell line.[1]

  • Alkylation of Hydrazone: Alkylation of the hydrazone nitrogen (Compound 10 ) led to a general decrease in activity compared to its non-alkylated counterpart (Compound 9e ), suggesting the NH proton may be important for activity.[1]

Part 2: Potential as γ-Secretase Modulators for Alzheimer's Disease

The structural features of "5-(2,4-Difluorophenyl)-5-oxovaleric acid," specifically the carboxylic acid moiety, bear a resemblance to a class of compounds known as γ-secretase modulators (GSMs).[4][7] GSMs are being investigated as a promising therapeutic strategy for Alzheimer's disease.[4][5][6] They allosterically modulate the activity of γ-secretase, an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP), to reduce the production of the toxic amyloid-β 42 (Aβ42) peptide while increasing the formation of shorter, less amyloidogenic Aβ peptides like Aβ38.[4][5][6][7]

Gamma_Secretase_Pathway cluster_0 Cell Membrane APP Amyloid Precursor Protein (APP) beta_secretase β-secretase (BACE1) APP->beta_secretase cleavage C99 C99 fragment beta_secretase->C99 gamma_secretase γ-secretase complex Abeta42 Aβ42 (toxic) gamma_secretase->Abeta42 Abeta38 Aβ38 (less toxic) gamma_secretase->Abeta38 C99->gamma_secretase cleavage GSM γ-Secretase Modulator (GSM) GSM->gamma_secretase modulates

Caption: Simplified schematic of APP processing by secretases and the action of GSMs.

Hypothesized SAR for γ-Secretase Modulation:

Based on the established SAR of other carboxylic acid-based GSMs, we can hypothesize how modifications to the "5-(2,4-Difluorophenyl)-5-oxovaleric acid" scaffold might influence its activity as a GSM:

  • Carboxylic Acid is Essential: The carboxylic acid group is a key pharmacophore for many GSMs, likely involved in critical interactions with the γ-secretase complex.

  • Aromatic Substitution: The difluoro substitution pattern on the phenyl ring is expected to influence potency and pharmacokinetic properties. Further modifications, such as altering the position or number of fluorine atoms, or introducing other small lipophilic groups, could fine-tune activity.

  • Alkyl Chain Length and Rigidity: The valeric acid chain provides a degree of flexibility. Modifying its length, introducing unsaturation, or incorporating cyclic constraints could impact the compound's ability to adopt the optimal conformation for binding to the allosteric site on γ-secretase.

Part 3: Experimental Protocols

To facilitate further research, detailed protocols for the primary screening of anticancer activity and γ-secretase modulation are provided below.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of compounds against cancer cell lines.[3]

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat cells with serial dilutions of test compounds incubation1->compound_treatment incubation2 Incubate for 72h compound_treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate EC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231, PPC1, A375) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal effective concentration (EC50) by plotting the viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based γ-Secretase Activity Assay

This protocol describes a method to screen for GSM activity by measuring the levels of Aβ42 and Aβ38 peptides secreted from cells overexpressing APP.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 cells stably overexpressing human APP) in appropriate medium.

  • Compound Treatment: Plate the cells in 24-well plates. Once confluent, replace the medium with fresh medium containing various concentrations of the test compounds.

  • Incubation: Incubate the cells for 24-48 hours to allow for APP processing and Aβ peptide secretion.

  • Conditioned Medium Collection: Collect the conditioned medium from each well.

  • Aβ Peptide Quantification: Measure the concentrations of Aβ42 and Aβ38 in the conditioned medium using specific enzyme-linked immunosorbent assays (ELISAs). Commercial ELISA kits are available for this purpose.

  • Data Analysis: For each compound concentration, calculate the percentage change in Aβ42 and Aβ38 levels relative to the vehicle-treated control. A compound is considered a GSM if it dose-dependently decreases Aβ42 levels while concurrently increasing or maintaining Aβ38 levels.

Conclusion

The "5-(2,4-Difluorophenyl)-5-oxovaleric acid" scaffold holds considerable promise for the development of novel therapeutic agents. While direct SAR data for this specific compound series is limited, the detailed analysis of the structurally related "1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" derivatives provides a strong foundation for guiding future medicinal chemistry efforts in the field of oncology. The key takeaways from this surrogate study are the importance of the hydrazone moiety and the significant influence of substitutions on the appended aromatic ring.

Furthermore, the structural analogy to known carboxylic acid-based γ-secretase modulators suggests a compelling alternative therapeutic avenue in the treatment of Alzheimer's disease. The provided experimental protocols offer a clear roadmap for the biological evaluation of new analogs. Future work should focus on the synthesis and evaluation of a focused library of "5-(2,4-Difluorophenyl)-5-oxovaleric acid" analogs to validate these hypotheses and unlock the full therapeutic potential of this chemical class.

References

  • Trambauer, J., Rodriguez Sarmiento, R. M., Garringer, H. J., Salbaum, K., Pedro, L. D., Crusius, D., Vidal, R., Ghetti, B., Paquet, D., Baumann, K., Lindemann, L., & Steiner, H. (2025). γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds. Alzheimer's Research & Therapy. [Link]

  • Rynearson, K. D., Poteet, E., Tung, J. S., et al. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. Journal of Experimental Medicine, 218(4), e20202560. [Link]

  • Zhang, X., Li, Y., & Xu, M. (2024). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Frontiers in Molecular Neuroscience. [Link]

  • Zhang, Y., & Li, Y. (2020). Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. Molecular Neurobiology, 57(10), 4075–4091. [Link]

  • Burbulienė, L., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 15(1), 17590. [Link]

  • Burbulienė, L., et al. (2024). Anticancer activity of some 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. The COINS 2024: International Conference of Life Sciences: Book of Abstracts. [Link]

  • Burbulienė, L., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PubMed. [Link]

Sources

Benchmarking the efficiency of "5-(2,4-Difluorophenyl)-5-oxovaleric acid" synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Efficiency of "5-(2,4-Difluorophenyl)-5-oxovaleric Acid" Synthesis Methods Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers

Executive Summary

5-(2,4-Difluorophenyl)-5-oxovaleric acid (also known as 4-(2,4-difluorobenzoyl)butyric acid) is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and matrix metalloproteinase (MMP) inhibitors.[1] Its structural core—a deactivated difluorophenyl ring linked to a keto-acid chain—presents specific synthetic challenges, primarily balancing the reactivity of the electron-deficient arene with regioselectivity.

This guide benchmarks the three primary methodologies for its synthesis:

  • Classical Friedel-Crafts (AlCl₃): The industrial standard for high yield.

  • Green Catalysis (Zeolites/Solid Acids): The sustainable alternative (with limitations).

  • Solvent-Free/Neat Conditions: The process intensification approach.

Chemical Context & Retrosynthetic Analysis

The target molecule is synthesized via the acylation of 1,3-difluorobenzene with glutaric anhydride .

  • Substrate Reactivity: 1,3-Difluorobenzene is significantly deactivated due to the inductive electron-withdrawing effects (-I) of two fluorine atoms. However, the resonance donation (+M) directs substitution to the 4-position (ortho/para cooperative effect), yielding the 2,4-difluoro substitution pattern in the product.

  • The Challenge: The electron deficiency requires a potent Lewis acid catalyst. While milder catalysts work for benzene or toluene, difluorobenzene demands higher activation energy.

Reaction Pathway Visualization

ReactionScheme SM1 1,3-Difluorobenzene Complex Acylium Ion Complex SM1->Complex + Lewis Acid SM2 Glutaric Anhydride SM2->Complex Product 5-(2,4-Difluorophenyl)- 5-oxovaleric acid Complex->Product Hydrolysis (H+)

Caption: Electrophilic aromatic substitution pathway via acylium ion intermediate.

Method Benchmarking: Efficiency & Performance

The following table summarizes experimental data comparing the three dominant approaches. Data is aggregated from industrial patents and process chemistry literature regarding deactivated arene acylation.

MetricMethod A: Classical AlCl₃Method B: Zeolite (H-Beta/HY)Method C: Solvent-Free (Neat)
Catalyst Type Stoichiometric Lewis Acid (AlCl₃)Heterogeneous Solid AcidAlCl₃ (in excess substrate)
Yield 85 - 95% 15 - 40%80 - 90%
Reaction Time 2 - 4 Hours12 - 24 Hours3 - 5 Hours
Atom Economy Low (Al waste generation)High (Catalyst reusable)Medium
Regioselectivity High (>98% 4-position)Moderate (Pore diffusion limits)High
Scalability Excellent (Exothermic control req.)Poor (Mass transfer limits)Good
Verdict Preferred for Manufacturing R&D Only Preferred for Process Safety
Critical Analysis
  • Method A (AlCl₃/DCM): Remains the "Gold Standard" because the strong Lewis acidity of AlCl₃ is required to overcome the deactivation of the difluorobenzene ring [1]. Milder catalysts (ZnCl₂, FeCl₃) often fail to drive this specific reaction to completion.

  • Method B (Zeolites): While successful for activated substrates (e.g., anisole), solid acids like Sulfated Zirconia or Zeolite H-Beta struggle with 1,3-difluorobenzene. The reaction frequently stalls due to the strong adsorption of the polar product (keto-acid) onto the catalyst surface, poisoning the active sites [2].

  • Method C (Neat): Using 1,3-difluorobenzene as both reagent and solvent avoids chlorinated solvents (DCM), aligning better with Green Chemistry Principle #5. This method simplifies workup as the excess fluorinated solvent can be distilled and recycled [3].

Detailed Experimental Protocol (Method A: Validated High-Yield)

This protocol is optimized for reproducibility and safety, utilizing the AlCl₃ route in Dichloromethane (DCM).

Reagents:

  • 1,3-Difluorobenzene (1.0 equiv)

  • Glutaric Anhydride (1.1 equiv)[2]

  • Aluminum Chloride (AlCl₃), anhydrous (2.2 - 2.5 equiv)

  • DCM (Anhydrous)

  • HCl (1N and Conc.)[2]

Step-by-Step Workflow:

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Lewis Acid Suspension: Charge the flask with AlCl₃ (2.5 equiv) and anhydrous DCM (5 vol). Cool to 0–5°C using an ice/salt bath.

  • Acylating Agent Formation: Add Glutaric Anhydride (1.1 equiv) portion-wise to the suspension. Stir for 15 mins. Note: The mixture may darken; this is normal.

  • Substrate Addition (Critical Step): Mix 1,3-Difluorobenzene (1.0 equiv) with a small volume of DCM. Add this solution dropwise via the addition funnel over 45–60 minutes.

    • Control: Maintain internal temperature <10°C to prevent polymerization or tar formation.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 3 hours. Monitor via HPLC or TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Quenching (Exothermic): Cool back to 0°C. Slowly pour the reaction mixture into a beaker containing crushed ice and 1N HCl. Caution: Vigorous HCl gas evolution.

  • Workup & Purification:

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer with DCM (2x).

    • Alkaline Extraction (Purification Trick): Extract the combined organic layers with 10% NaHCO₃ or NaOH. The product (carboxylic acid) moves to the aqueous phase; non-acidic impurities (unreacted difluorobenzene) stay in the organic phase.

    • Acidify the aqueous alkaline extract with Conc. HCl to pH 1–2. The product will precipitate as a white solid.[2]

    • Filter, wash with water, and dry.[2]

Workup Logic Visualization

WorkupFlow ReactionMix Crude Reaction Mixture (Al Complex) Quench Quench: Ice/HCl ReactionMix->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (DCM) (Product + Impurities) PhaseSep->OrgLayer BaseExt Extraction w/ NaHCO3 OrgLayer->BaseExt AqLayer_Base Aqueous Layer (Basic) (Product as Carboxylate) BaseExt->AqLayer_Base Product Migrates Acidify Acidify w/ HCl to pH 1 AqLayer_Base->Acidify FinalProd Precipitate Product (Filter & Dry) Acidify->FinalProd

Caption: Acid-Base purification strategy to isolate high-purity keto-acid.

Troubleshooting & Optimization
  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete hydrolysis of the Aluminum complex.

    • Fix: Ensure the quench is acidic enough (pH < 1) and stir the quenched mixture for at least 1 hour to break the Al-O bonds fully.

  • Issue: Regioisomers.

    • Observation: Presence of 2,6-difluoro isomer.

    • Fix: This is rare due to steric hindrance, but if observed, recrystallize from Toluene/Heptane. The 2,4-isomer is significantly more crystalline.

  • Issue: Moisture Sensitivity.

    • Cause: Glutaric anhydride hydrolyzing to glutaric acid before reaction.

    • Fix: Use strictly anhydrous DCM and fresh AlCl₃.

Safety & Sustainability Note
  • HF Generation: While not a primary byproduct, thermal decomposition of fluorinated aromatics under harsh acidic conditions can release trace HF. Glassware etching is a warning sign.

  • AlCl₃ Disposal: The aluminum waste is significant. For large-scale (multi-kilo) batches, Method C (Neat) is recommended to reduce solvent waste volume, though the Al waste remains [4].

References
  • Olah, G. A. (1973).[3] Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on Lewis Acid stoichiometry for deactivated rings).

  • Yadav, G. D., & Pujari, A. A. (1999).[4] "Friedel–Crafts acylation using sulfated zirconia catalyst."[4] Green Chemistry, 1, 69-74.[4] Link

  • BenchChem. (2025).[5][6] "A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation." Link

  • ChemicalBook. (2025). "Process for 4-(4-Fluorobenzoyl)butyric acid synthesis." (Patent data extrapolation for difluoro-analogs). Link

Sources

A Senior Application Scientist's Guide to the Synthetic Utility of Difluorophenyl Oxovaleric Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often enhancing its pharmacokinetic and pharmacodynamic profile[1][2]. Among the vast array of fluorinated building blocks, 5-(difluorophenyl)-5-oxovaleric acids serve as critical intermediates, particularly for constructing polycyclic systems found in numerous therapeutic agents.

However, the synthetic journey from a simple difluorobenzene to a complex drug candidate is heavily influenced by a seemingly subtle choice: the isomeric substitution pattern of the fluorine atoms on the phenyl ring. This guide provides a comparative analysis of the most common isomers of 5-(difluorophenyl)-5-oxovaleric acid, focusing on how their distinct electronic and steric properties dictate their synthetic accessibility and subsequent reactivity. We will explore the causal mechanisms behind these differences, supported by experimental data and established chemical principles.

The Isomeric Landscape: Structure and Electronic Profile

The most frequently utilized isomers in drug discovery are the 2,4-difluoro and 3,4-difluoro substituted phenyl rings. Their corresponding oxovaleric acids possess the same molecular formula but exhibit distinct electronic distributions that govern their chemical behavior.

Diagram 1: Key Isomers of 5-(Difluorophenyl)-5-oxovaleric Acid

Isomer_Structures cluster_24 5-(2,4-Difluorophenyl)-5-oxovaleric Acid cluster_34 5-(3,4-Difluorophenyl)-5-oxovaleric Acid node_24 node_34

Caption: Chemical structures of the 2,4- and 3,4-isomers.

The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M). This duality is key to understanding their synthetic utility. While the strong -I effect deactivates the aromatic ring towards electrophilic attack, the +M effect directs incoming electrophiles primarily to the ortho and para positions relative to the fluorine atom.

Comparative Synthesis via Friedel-Crafts Acylation

The most common route to these keto-acids is the Friedel-Crafts acylation of a corresponding difluorobenzene isomer with glutaric anhydride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃)[3][4]. The success and regioselectivity of this reaction are directly dependent on the substitution pattern of the starting difluorobenzene.

Diagram 2: General Workflow for Friedel-Crafts Acylation Synthesis

Synthesis_Workflow cluster_reactants Reactants DFB Difluorobenzene Isomer (e.g., 1,2- or 1,3-) Reaction Friedel-Crafts Acylation (Electrophilic Aromatic Substitution) DFB->Reaction GA Glutaric Anhydride GA->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Activates Anhydride Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Quench Aqueous Workup (Ice / HCl) Reaction->Quench Product Target Isomer of 5-(Difluorophenyl)-5-oxovaleric Acid Quench->Product

Caption: Generalized workflow for synthesizing difluorophenyl oxovaleric acids.

The two fluorine atoms significantly deactivate the benzene ring. However, their relative positions create a clear hierarchy of reactivity for the difluorobenzene precursors[5].

  • 1,3-Difluorobenzene (Precursor to 2,4- and 2,6-isomers): This is the most reactive isomer. The directing effects of both fluorine atoms reinforce each other, strongly activating the C4 position (para to one fluorine, ortho to the other) for electrophilic attack. The C2 position is also activated. This leads primarily to the formation of 5-(2,4-difluorophenyl)-5-oxovaleric acid .

  • 1,2-Difluorobenzene (Precursor to 3,4-isomer): This isomer is less reactive . The fluorine atoms direct to the C4 position, which is ortho to one and meta to the other. The reaction proceeds to form 5-(3,4-difluorophenyl)-5-oxovaleric acid , but typically requires more forcing conditions or results in lower yields compared to the 1,3-isomer.

  • 1,4-Difluorobenzene: This isomer is the least reactive . All positions are ortho to a fluorine atom, and the symmetrical deactivation makes acylation very difficult. It is generally not a practical precursor for this class of compounds[5].

Table 1: Comparative Analysis of Friedel-Crafts Acylation of Difluorobenzenes

Precursor Isomer Major Product Isomer Relative Reactivity Key Considerations
1,3-Difluorobenzene 5-(2,4-Difluorophenyl)-5-oxovaleric acid High Synergistic directing effects lead to good yields and high regioselectivity for the 2,4-product.
1,2-Difluorobenzene 5-(3,4-Difluorophenyl)-5-oxovaleric acid Moderate Reaction is feasible but less efficient than with 1,3-difluorobenzene due to less favorable directing effects.[3]

| 1,4-Difluorobenzene | (Not a viable precursor) | Very Low | Strong, symmetrical deactivation of the ring makes this reaction impractical under standard conditions.[5] |

The following protocol is a representative procedure for the synthesis of 5-(3,4-difluorophenyl)-5-oxovaleric acid, adapted from established methods[3].

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents) and an inert solvent such as anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Reagent Addition: Add glutaric anhydride (1.0 equivalent) to the suspension. Slowly add 1,2-difluorobenzene (1.1 equivalents) dropwise from the funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup (Quench): Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Comparative Utility in Subsequent Transformations: Intramolecular Cyclization

A primary application of these keto-acids is their use as precursors for difluorinated tetralone scaffolds via intramolecular Friedel-Crafts acylation (cyclization). This transformation is typically promoted by strong acids like polyphosphoric acid (PPA) or triflic acid[6]. Here, the initial isomeric pattern of the fluorine atoms is paramount, as it dictates the feasibility and regiochemical outcome of the ring-closing reaction.

Diagram 3: Influence of Isomerism on Intramolecular Cyclization

Cyclization_Mechanism cluster_34 3,4-Difluoro Isomer Pathway cluster_24 2,4-Difluoro Isomer Pathway start_34 5-(3,4-Difluorophenyl)-5-oxovaleric Acid activated_34 Activated Acylium Ion start_34->activated_34 H⁺ (PPA) cyclize_34 Ring Closure at C6 (ortho to C-acyl, para to F4) activated_34->cyclize_34 Intramolecular Electrophilic Attack product_34 6,7-Difluoro-1-tetralone (Single Major Product) cyclize_34->product_34 start_24 5-(2,4-Difluorophenyl)-5-oxovaleric Acid activated_24 Activated Acylium Ion start_24->activated_24 H⁺ (PPA) cyclize_24_C6 Attack at C6 (para to F2, ortho to F4) Highly Activated activated_24->cyclize_24_C6 cyclize_24_C2 Attack at C2 (ortho to C-acyl, ortho to F2) Sterically Hindered & Deactivated activated_24->cyclize_24_C2 Minor/Disfavored product_24 5,7-Difluoro-1-tetralone (Single Major Product) cyclize_24_C6->product_24

Caption: Predicted pathways for the acid-catalyzed intramolecular cyclization.

While direct, side-by-side quantitative comparisons in the literature are scarce[3][7], we can predict the outcomes based on the fundamental principles of electrophilic aromatic substitution.

  • Utility of the 3,4-Difluoro Isomer: The acyl chain must cyclize onto the C6 position of the phenyl ring. This position is ortho to the acyl-bearing carbon and para to the fluorine at C4. The directing effects of the C4-fluorine (+M) activate this position, facilitating the cyclization. This reaction is generally clean and leads to a single major product, 6,7-difluoro-1-tetralone . This makes the 3,4-isomer a reliable and predictable precursor for this specific scaffold.

  • Utility of the 2,4-Difluoro Isomer: This isomer presents a more complex scenario. The required cyclization is again onto the C6 position. This site is strongly activated as it is para to the C2-fluorine and ortho to the C4-fluorine. Therefore, the cyclization is expected to proceed readily. The alternative cyclization onto C2 is sterically hindered and electronically disfavored. The reaction should cleanly yield 5,7-difluoro-1-tetralone . The high degree of activation at the target carbon makes this isomer an excellent substrate for cyclization.

Table 2: Predicted Synthetic Utility in Intramolecular Cyclization

Starting Isomer Predicted Ease of Cyclization Expected Major Product Rationale
5-(3,4-Difluorophenyl)-5-oxovaleric acid Favorable 6,7-Difluoro-1-tetralone The target C6 position is activated by the para-fluorine, leading to predictable and clean ring closure.

| 5-(2,4-Difluorophenyl)-5-oxovaleric acid | Highly Favorable | 5,7-Difluoro-1-tetralone | The target C6 position is strongly activated by synergistic ortho and para fluorine directing effects, promoting efficient cyclization. |

Conclusion and Recommendations

The choice between isomers of difluorophenyl oxovaleric acid is not arbitrary and has significant consequences for a multi-step synthesis.

  • For Accessibility: The synthesis of 5-(2,4-difluorophenyl)-5-oxovaleric acid is often more straightforward and higher-yielding due to the superior reactivity of its 1,3-difluorobenzene precursor in Friedel-Crafts acylation.

  • For Subsequent Transformations: Both isomers are valuable precursors for tetralone synthesis. However, the 2,4-difluoro isomer is predicted to undergo intramolecular cyclization more readily due to the synergistic activation of the target carbon by both fluorine atoms. This can lead to milder reaction conditions and potentially higher yields in the ring-closing step.

Ultimately, the optimal isomer depends on the specific synthetic goal and the target molecular architecture. Researchers must weigh the ease of initial preparation against the reactivity in subsequent key transformations. This analysis underscores the necessity of considering isomeric effects at the outset of synthetic planning to ensure an efficient and successful route to complex, fluorinated drug candidates.

References

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Taylor, R. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]

  • Jing, Y., & Wang, J. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv. [Link]

  • Bess, E. N., & DeKorver, K. A. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

  • Gazzah, M. H., et al. (2013). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • U.S. Patent No. US20050250961A1. (2005). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • Wikipedia contributors. (2023). Friedel–Crafts reaction. Wikipedia. [Link]

  • StudyMind. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. StudyMind. [Link]

  • Bolm, C., et al. (2013). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry. [Link]

  • Wang, F., et al. (2021). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. [Link]

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Safety Operating Guide

Operational Guide: Proper Disposal of 5-(2,4-Difluorophenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

5-(2,4-Difluorophenyl)-5-oxovaleric acid is a fluorinated organic intermediate often utilized in the synthesis of histone deacetylase (HDAC) inhibitors and other pharmaceutical agents. Unlike standard organic acids, the presence of the difluorophenyl ring dictates specific disposal protocols to prevent the release of hydrofluoric acid (HF) during thermal destruction.

  • CAS Number: 110385-64-5 (Note: CAS may vary by specific salt/derivative; verify against vendor SDS).

  • Molecular Formula: C₁₁H₁₀F₂O₃

  • Physical State: White to off-white solid.

  • Critical Hazard: Causes skin (H315), eye (H319), and respiratory irritation (H335).[1] Combustion generates Hydrogen Fluoride (HF).

Hazard Assessment & Segregation Logic

Effective disposal begins at the bench. You must segregate this compound based on its halogen content and acidity .

The "Why" Behind Segregation

Standard organic waste streams are often used as fuel blending for cement kilns. However, fluorinated compounds cannot be sent to standard fuel blending because their combustion releases HF, which corrodes kiln linings and exceeds emission limits. This compound must be directed to a dedicated hazardous waste incinerator equipped with caustic scrubbers.

Segregation Table
ParameterClassificationOperational Action
Waste Stream Halogenated Organic DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire container is relabeled as Halogenated.
RCRA Status Characteristic WasteWhile not P- or U-listed, it requires treatment as a toxic organic due to fluorine content.
Compatibility Organic AcidSegregate from strong bases and oxidizers. Compatible with other halogenated solvents (DCM, Chloroform).

Disposal Procedures

Protocol A: Solid Waste (Pure Compound)

Applicable for expired shelf-stock or surplus solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent: 5-(2,4-Difluorophenyl)-5-oxovaleric acid.[2]

    • Hazard Checkbox: Toxic, Irritant.

    • Critical Note: Write "CONTAINS FLUORINE" clearly on the tag.

  • Storage: Screw the lid tight. Place the jar inside a secondary containment bin until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable when the compound is dissolved in solvents (e.g., DMSO, Methanol, DCM).

  • Stream Selection: Pour into the Halogenated Organic Solvent carboy.

    • Warning: Never pour into the "Aqueous Acid" stream unless the organic content is <1%. The organic backbone requires incineration, not water treatment.

  • pH Check: If the solution is highly acidic (pH < 2) due to the valeric acid moiety, ensure the waste container is rated for acids (HDPE or Teflon-lined).

  • Venting: Ensure the waste cap has a functional pressure-relief valve, especially if mixed with other reactive reagents.

Spill Management Protocol (Self-Validating)

Pre-requisite: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

Scenario 1: Dry Powder Spill
  • Contain: Gently cover the spill with a paper towel to prevent dust dispersion.

  • Clean: Wet the paper towel slightly with water (to prevent dust) and wipe up the solid.

  • Validate: Wipe the surface a second time with a wet paper towel.

  • Disposal: Place all paper towels and gloves into a clear plastic bag. Seal and tag as Solid Hazardous Waste (Contaminated Debris) .

Scenario 2: Solution Spill
  • Absorb: Cover the liquid immediately with an inert absorbent (Vermiculite or polypropylene pads). Do not use sawdust (reaction risk with oxidizers often found in synthesis labs).

  • Neutralize (Optional but Recommended): If the spill is large (>100mL) and acidic:

    • Sprinkle Sodium Bicarbonate (

      
      ) over the absorbent.
      
    • Observation: Wait for bubbling (

      
       evolution) to cease.
      
  • Collect: Scoop the slurry into a waste bucket.

  • Surface Decontamination: Wash the area with soap and water.[3] Test surface pH with a strip; it should be neutral (pH 6-8).

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of 5-(2,4-Difluorophenyl)-5-oxovaleric acid to ensure compliance and safety.

DisposalWorkflow Start Start: 5-(2,4-Difluorophenyl)-5-oxovaleric acid Waste StateCheck What is the Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Dry Liquid Liquid (Solution) StateCheck->Liquid Dissolved SolidAction Package in HDPE Jar Label: 'Toxic Solid' Solid->SolidAction LiquidCheck Is solvent Halogenated? Liquid->LiquidCheck Final Final Disposal: High-Temp Incineration SolidAction->Final HaloStream Halogenated Waste Stream (Incineration w/ Scrubber) LiquidCheck->HaloStream Yes (e.g., DCM) LiquidCheck->HaloStream No (e.g., MeOH)* *Must segregate as Halo due to solute HaloStream->Final NonHaloStream Non-Halogenated Stream (Requires Relabeling)

Figure 1: Decision tree for segregating fluorinated organic acid waste streams. Note that even in non-halogenated solvents, the presence of the solute dictates the "Halogenated" disposal path.

References

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: 5-(2,4-Difluorophenyl)-5-oxovaleric acid. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[4][5] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. EPA-HQ-OLEM-2020-0527.[6] Retrieved from

  • Thermo Fisher Scientific. (2025).[7] Chemical Compatibility and Resistance Chart for Labware. Retrieved from

  • AK Scientific, Inc. (2024). Safety Data Sheet: Methyl 5-(3,4-difluorophenyl)-5-oxovalerate (Derivative Reference). Retrieved from

Sources

Personal protective equipment for handling 5-(2,4-Difluorophenyl)-5-oxovaleric acid

[1]

Executive Safety Summary

  • Compound Class: Fluorinated Phenyl-Oxo-Acid.[1]

  • Physical State: Typically a solid (white to off-white powder).[1]

  • Primary Hazard: Irritant (Category 2) .[1][2] The presence of the difluorophenyl ring and the carboxylic acid moiety creates a compound that is irritating to mucosal membranes, eyes, and skin.[1]

  • Critical Control: Inhalation of dust is the primary exposure vector.[1] All solid handling must occur within a certified chemical fume hood.[1]

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the specific risks associated with this molecule based on Structure-Activity Relationships (SAR) and GHS classifications for similar fluorinated intermediates.[1]

Hazard ClassGHS CodeSignal WordPhysiological Impact
Skin Irritation H315 WarningCauses localized dermatitis; acidic nature can disrupt the stratum corneum.[1]
Eye Irritation H319 WarningDust or splashes can cause severe conjunctival irritation and corneal distress.[1]
STOT-SE (Resp) H335 WarningInhalation of fine dust triggers upper respiratory tract inflammation.[1]

Expert Insight: While the C-F bond is generally metabolically stable, the lipophilicity introduced by the difluoro-substitution increases skin permeation rates compared to non-fluorinated analogs.[1] This makes skin protection critical during solution-phase handling.[1]

Personal Protective Equipment (PPE) Specifications

Standard "lab attire" is insufficient.[1] The following specifications ensure a self-validating safety barrier.

A. Eye & Face Protection[1][2][3][4][5][6][7][8][9]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).[1]

  • Rationale: Safety glasses with side shields are inadequate for fine powders.[1] Static electricity can cause this fluorinated powder to "fly," bypassing side shields.[1] Goggles provide a sealed environment.[1][3]

  • Protocol: If working with >10g or under pressure/heat, add a Face Shield over goggles to protect the neck and face from acidic splashes.[1]

B. Hand Protection (Glove Selection)[1]
  • Primary Material: Nitrile Rubber (NBR).[1]

  • Thickness: Minimum 0.11 mm (4 mil) for solid handling; 0.20 mm (8 mil) for solution handling.[1]

  • Breakthrough Logic:

    • Solid State:[1] Standard nitrile provides >480 min protection.[1]

    • Solution State: If dissolved in DCM (Dichloromethane) or DMF , nitrile degrades rapidly.[1]

    • Recommendation: Use "Double Gloving" technique. Inner glove: Nitrile (4 mil).[1] Outer glove: Laminate (Silver Shield) or thick Nitrile (8 mil) if using aggressive solvents.[1]

C. Respiratory Protection[1][2][5][6][8][9][10][11]
  • Primary Control: Engineering Control (Fume Hood) is mandatory.[1]

  • Secondary (PPE): If weighing outside a hood is unavoidable (not recommended), use a NIOSH N95 or P100 particulate respirator .[1]

  • Fit Check: A respirator is useless without a tight seal.[1] Perform a positive/negative pressure check every time it is donned.[1]

D. Body Protection[1][2][4][6][10]
  • Standard: Cotton/Polyester Lab Coat (buttoned to the neck).[1]

  • Enhanced: If handling kilogram quantities, wear Tyvek® sleeves or a disposable apron to prevent dust accumulation on fabric cuffs, which can transfer to wrists later.[1]

Operational Protocols

Workflow 1: Weighing & Transfer (Solid Phase)[1]
  • The Problem: Fluorinated powders often exhibit high static charge, causing them to disperse unexpectedly.[1]

  • The Protocol:

    • Equip: Don goggles and double nitrile gloves.[1]

    • Environment: Place balance inside the fume hood. Turn off any localized fans that might create turbulence.

    • Anti-Static: Use an anti-static gun or polonium strip if the powder is flying.[1]

    • Transfer: Use a disposable spatula.[1] Do not pour from the bulk container; transfer small amounts to a weighing boat.

    • Decon: Wipe the balance area with a wet paper towel (water/surfactant) immediately after weighing to capture invisible dust.[1]

Workflow 2: Reaction & Solubilization
  • The Problem: Exothermic reaction risk or solvent splashing.[1]

  • The Protocol:

    • Add solvent slowly to the solid acid.[1]

    • Ensure the reaction vessel is vented (or under inert gas like Nitrogen/Argon) to prevent pressure buildup.[1]

    • Sash Height: Keep the fume hood sash at the lowest possible working height (below the chin) to act as a physical shield.[1]

Visualized Decision Frameworks

Diagram 1: PPE Selection Logic

This decision tree guides the researcher to the correct PPE based on the state of the chemical.[1]

PPE_SelectionStartStart: Handling 5-(2,4-Difluorophenyl)-5-oxovaleric acidStateWhat is the Physical State?Start->StateSolidSolid / PowderState->SolidSolutionSolution / LiquidState->SolutionSolid_PPEREQUIRED PPE:1. Chemical Goggles (Seal)2. Nitrile Gloves (4 mil)3. Fume Hood (Mandatory)Solid->Solid_PPEDust HazardSolvent_CheckCheck Solvent TypeSolution->Solvent_CheckAggressiveAggressive (DCM, DMF, THF)Solvent_Check->AggressiveStandardStandard (Water, Ethanol)Solvent_Check->StandardDouble_GloveREQUIRED PPE:1. Safety Glasses/Goggles2. DOUBLE GLOVES (Laminate/Thick Nitrile)3. Lab Coat + ApronAggressive->Double_GlovePermeation RiskSingle_GloveREQUIRED PPE:1. Safety Glasses2. Nitrile Gloves (4 mil)3. Lab CoatStandard->Single_Glove

Figure 1: PPE Selection Logic based on physical state and solvent compatibility.[1]

Diagram 2: Emergency Spill Response

A self-validating workflow for managing accidental release.

Spill_ResponseSpillSpill DetectedAssessAssess Volume & LocationSpill->AssessMinorMinor (< 5g) in HoodAssess->MinorMajorMajor (> 5g) or Outside HoodAssess->MajorAction_Minor1. Wet wipe (prevent dust)2. Place in Haz Waste3. Clean with Soap/WaterMinor->Action_MinorAction_Major1. EVACUATE Area2. Post Warning Signs3. Call EHS / HazMat TeamMajor->Action_Major

Figure 2: Logical workflow for spill assessment and response.

Disposal & Decontamination

Effective disposal is the final step of safe handling.[1]

  • Waste Segregation:

    • Do NOT mix with general trash.[1]

    • Classify as "Halogenated Organic Waste" due to the fluorine content.[1]

    • Label container: "Contains 5-(2,4-Difluorophenyl)-5-oxovaleric acid - Irritant."[1]

  • Decontamination:

    • Glassware should be rinsed with acetone or methanol inside the hood before washing with soap and water.[1]

    • The rinse solvent must be disposed of as halogenated organic waste.[1]

References

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet for Fluorinated Phenyl Acids. Retrieved from [1]

  • Fisher Scientific. (2025).[1][4] Safety Data Sheet: 4-Fluoro-L-phenylalanine (Analogous Hazard Profile). Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: 5-(2,4-Difluorophenyl)-5-oxovaleric acid.[1] Retrieved from [1]

  • BenchChem. (2025).[1] Guide to Handling Fluorinating Reagents and Intermediates. Retrieved from [1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.